Orthocaine
Description
Propriétés
IUPAC Name |
methyl 3-amino-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQABZCSYCTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060208 | |
| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-25-4, 63435-16-5 | |
| Record name | Methyl 3-amino-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-3-amino-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-amino-4-hydroxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orthocaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orthocaine, a local anesthetic, exerts its therapeutic effects by modulating the function of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of the presumed mechanism of action of this compound on these critical ion channels. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-established principles of local anesthetic action and data from structurally similar compounds to provide a comprehensive overview. The guide covers the molecular binding sites, the kinetics of channel blockade, and the influence of this compound's physicochemical properties on its activity. Detailed experimental protocols for investigating these interactions are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction to this compound and Voltage-Gated Sodium Channels
This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons.[3][4][5] By inhibiting the influx of sodium ions through these channels, this compound prevents nerve depolarization and blocks the transmission of pain signals.
The structure of VGSCs consists of a large α-subunit, which forms the ion-conducting pore, and smaller auxiliary β-subunits. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[5] The S5 and S6 segments line the pore, while the S4 segments act as voltage sensors.[3]
Molecular Mechanism of Action
The interaction of local anesthetics with VGSCs is a dynamic process that is dependent on the conformational state of the channel.
The Modulated Receptor Hypothesis
The prevailing model for local anesthetic action is the Modulated Receptor Hypothesis, which posits that these drugs bind with different affinities to the resting, open, and inactivated states of the sodium channel.[3] Local anesthetics, including presumably this compound, exhibit a higher affinity for the open and inactivated states than for the resting state.[3][6] This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.
Binding Site within the Sodium Channel Pore
The binding site for local anesthetics is located within the inner pore of the sodium channel α-subunit.[5][7] This site is accessible from the intracellular side of the membrane. Key amino acid residues within the S6 segments of domains I, III, and IV contribute to the formation of this binding pocket.[3][5] Mutagenesis studies on various VGSC isoforms have identified critical residues, particularly aromatic residues like phenylalanine and tyrosine in domain IV's S6 segment, that are crucial for high-affinity binding of local anesthetics.[5][8] While direct studies on this compound are lacking, it is highly probable that its aromatic ring interacts with these conserved residues.
Pathways of Channel Access
Local anesthetics can access their binding site through two primary pathways:
-
Hydrophilic Pathway: The charged, protonated form of the local anesthetic can access the binding site from the cytoplasm when the channel is in the open state.[4]
-
Hydrophobic Pathway: The neutral, uncharged form can partition into the cell membrane and diffuse laterally to the binding site, regardless of the channel's state.[4]
The pKa of the local anesthetic and the surrounding pH determine the ratio of the charged to uncharged form, thus influencing the dominant pathway of access.
Physicochemical Properties and Structure-Activity Relationship of this compound
The anesthetic profile of this compound is intrinsically linked to its physicochemical properties.
| Property | Value/Description | Significance for Sodium Channel Interaction |
| Chemical Formula | C₈H₉NO₃ | Influences molecular weight and steric interactions within the binding site. |
| Molecular Weight | 167.16 g/mol | Affects diffusion and binding kinetics. |
| pKa | Not explicitly found in searches, but as a substituted aniline, it is expected to be a weak base. | Determines the degree of ionization at physiological pH, influencing the pathway of channel access and the interaction with charged residues in the binding site. |
| Solubility | Low solubility in water.[1][2] | This property may limit its clinical utility in aqueous formulations but is indicative of its lipophilic character, which is important for membrane partitioning and accessing the binding site via the hydrophobic pathway. |
| Lipid Solubility (log P) | Not explicitly found in searches, but its structure suggests moderate lipophilicity. | A key determinant of anesthetic potency. Higher lipid solubility generally correlates with greater potency as it facilitates membrane partitioning. |
Quantitative Analysis of this compound-Sodium Channel Interactions
Table of Comparative IC50 Values for Local Anesthetics on Sodium Channels
| Compound | Sodium Channel Isoform | Channel State | IC50 (µM) | Reference |
| Articaine | rNav1.4 | Resting | 378 ± 26 | [6] |
| Articaine | rNav1.4 | Inactivated | 40.6 ± 2.7 | [6] |
| Articaine | rNav1.4 (inactivation-deficient) | Open | 15.8 ± 1.5 | [6] |
| Lidocaine | TTX-resistant (sensory neurons) | Tonic Block | 210 | [9] |
| Lidocaine | TTX-resistant (sensory neurons) | Inactivated | 60 | [9] |
| Bupivacaine | TTX-resistant (sensory neurons) | Tonic Block | 32 | [9] |
Note: This table presents data for other local anesthetics to illustrate the principles of state-dependent block and is not representative of this compound's specific values.
Experimental Protocols for Studying this compound's Mechanism of Action
The following protocols are representative of the methodologies used to characterize the interaction of local anesthetics with voltage-gated sodium channels and can be adapted for the study of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and modulation by drugs.
Objective: To measure the inhibitory effect of this compound on sodium currents in different channel states.
Materials:
-
Cell line expressing a specific sodium channel isoform (e.g., HEK293 cells stably transfected with Nav1.x).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
This compound stock solution.
Procedure:
-
Culture cells to an appropriate confluency.
-
Prepare extracellular and intracellular solutions and filter-sterilize.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline sodium currents using specific voltage protocols to isolate different channel states:
-
Resting State: Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) and apply brief depolarizing pulses (e.g., to -10 mV).
-
Inactivated State: Hold the membrane potential at a depolarized level (e.g., -70 mV) to induce inactivation before the test pulse.
-
Open State: Use a prepulse to open the channels immediately before the application of the test pulse.
-
-
Perfuse the cell with varying concentrations of this compound in the extracellular solution.
-
Record sodium currents in the presence of this compound using the same voltage protocols.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 for each channel state.
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in drug binding.
Objective: To determine the contribution of specific amino acids in the sodium channel pore to this compound binding.
Materials:
-
Wild-type sodium channel cDNA in an expression vector.
-
Site-directed mutagenesis kit.
-
Primers containing the desired mutation.
-
Cell line for expression (e.g., HEK293 cells).
-
Transfection reagents.
-
Patch-clamp setup.
Procedure:
-
Identify putative binding site residues based on homology modeling and data from other local anesthetics (e.g., F1764 in Nav1.2).
-
Design and synthesize primers to introduce a point mutation (e.g., to Alanine).
-
Perform site-directed mutagenesis according to the kit manufacturer's protocol.
-
Sequence the mutated cDNA to confirm the desired mutation.
-
Transfect the cells with either wild-type or mutant channel cDNA.
-
Perform whole-cell patch-clamp experiments as described in Protocol 5.1 to determine the IC50 of this compound for both wild-type and mutant channels.
-
A significant increase in the IC50 for the mutant channel indicates that the mutated residue is important for this compound binding.
Visualizations
Signaling Pathway of Sodium Channel Blockade by this compound
References
- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 6. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 3-amino-4-hydroxybenzoate, a key chemical intermediate and the active pharmaceutical ingredient known as orthocaine. The document details two principal synthesis strategies: the direct esterification of 3-amino-4-hydroxybenzoic acid and a multi-step approach involving the nitration and subsequent reduction of methyl 4-hydroxybenzoate. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and replication by researchers in organic synthesis and drug development. Additionally, a relevant metabolic pathway is presented to provide biological context for the core molecular structure.
Introduction
Methyl 3-amino-4-hydroxybenzoate, also known as this compound, is a benzoate ester with applications as a topical local anesthetic.[1][2][3] Its molecular structure, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. An efficient and scalable synthesis is crucial for its application in research and commercial production. This guide explores the most common and effective methods for its preparation.
Synthetic Pathways
Two primary synthetic pathways have been established for the synthesis of methyl 3-amino-4-hydroxybenzoate. The choice of pathway often depends on the availability of starting materials, desired scale, and economic considerations.
Pathway A: Direct Esterification of 3-Amino-4-hydroxybenzoic Acid
This single-step method involves the direct esterification of 3-amino-4-hydroxybenzoic acid with methanol. The reaction is typically catalyzed by an acid.
Pathway B: Nitration and Reduction of Methyl 4-hydroxybenzoate
A more common multi-step synthesis begins with the more readily available methyl 4-hydroxybenzoate.[4] This pathway involves the electrophilic nitration of the benzene ring, followed by the reduction of the introduced nitro group to an amine.
Experimental Protocols
Detailed Protocol for Pathway A: Direct Esterification
Reaction: Esterification of 3-Amino-4-hydroxybenzoic Acid with Methanol.
Procedure:
-
3-Amino-4-hydroxybenzoic acid (2.61 mmol) is dissolved in anhydrous methanol (10 mL).[5]
-
Trimethylsilyl chloride (TMSCl) (5.94 mmol) is added to the solution.[5]
-
The reaction mixture is stirred at 55°C for 48 hours.[5]
-
Upon completion, the solvent is removed under reduced pressure.[5]
-
The crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield methyl 3-amino-4-hydroxybenzoate as a white solid.[1][5]
Detailed Protocol for Pathway B: Nitration and Reduction
Step 1: Nitration of Methyl 4-hydroxybenzoate
Reaction: Electrophilic Aromatic Substitution (Nitration).
Procedure:
-
Methyl 4-hydroxybenzoate is dissolved in a suitable solvent.
-
A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.[4]
-
The nitrating mixture is added dropwise to the solution of methyl 4-hydroxybenzoate while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction is allowed to proceed for a specified time.
-
The reaction mixture is then poured onto ice, leading to the precipitation of the nitrated product, methyl 4-hydroxy-3-nitrobenzoate.
-
The solid is collected by filtration and washed with cold water.
Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate
Reaction: Reduction of a Nitro Group to an Amine.
Procedure:
-
The synthesized methyl 4-hydroxy-3-nitrobenzoate is suspended in a suitable solvent.
-
A reducing agent is added. While various reducing agents can be used, sodium dithionite has been reported to be particularly effective for this transformation.[4]
-
The reaction mixture is stirred, often with heating, until the reduction is complete.
-
The reaction is worked up by removing the solvent and partitioning the residue between an organic solvent and water.
-
The organic layer is dried and concentrated to yield the crude product.
-
Purification is typically achieved through recrystallization or column chromatography.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and properties of methyl 3-amino-4-hydroxybenzoate and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 141-143 | Beige or white solid[1] |
| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | ~200 (decomposes) | - |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 125-128 | White crystalline powder |
| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | 197.15 | 66-69 | - |
| Reaction Pathway | Step | Starting Material | Product | Yield (%) | Reference |
| A | Esterification | 3-Amino-4-hydroxybenzoic acid | Methyl 3-amino-4-hydroxybenzoate | 57 | [5] |
| B | Nitration | Methyl 4-hydroxybenzoate | Methyl 4-hydroxy-3-nitrobenzoate | - | [4] |
| B | Reduction | Methyl 4-hydroxy-3-nitrobenzoate | Methyl 3-amino-4-hydroxybenzoate | - | [4] |
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two primary synthetic pathways for methyl 3-amino-4-hydroxybenzoate.
Metabolic Pathway of 4-Amino-3-hydroxybenzoic Acid
While a specific signaling pathway for methyl 3-amino-4-hydroxybenzoate is not prominently documented, the metabolic degradation of the closely related 4-amino-3-hydroxybenzoic acid by Bordetella sp. provides valuable biological context. This pathway involves a series of enzymatic transformations.[6][7]
Conclusion
This technical guide has outlined two robust and well-documented synthetic routes for methyl 3-amino-4-hydroxybenzoate. The choice between direct esterification and the nitration-reduction sequence will depend on project-specific requirements. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the synthesis and application of this important chemical compound. The inclusion of a relevant metabolic pathway offers a broader scientific context for the core chemical structure.
References
- 1. CAS 536-25-4: Methyl 3-amino-4-hydroxybenzoate [cymitquimica.com]
- 2. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 3. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 4. Mechanism of action of volatile anesthetics: involvement of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthocaine Solubility: A Technical Guide for Researchers
An In-depth Analysis of Orthocaine's Solubility in Aqueous and Organic Solvents for Drug Development Professionals
This compound, a local anesthetic, presents unique solubility characteristics that are critical for its formulation and delivery. This technical guide provides a comprehensive overview of this compound's solubility in a range of common aqueous and organic solvents, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow. This information is intended to support researchers, scientists, and drug development professionals in optimizing the use of this compound in their work.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents and conditions. The following tables summarize the available quantitative and qualitative solubility data to provide a clear comparison.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 1 mg/100 mL[1] | Not Specified |
| Ethanol | 0.45 g/100 mL[1] | Not Specified |
| 1 g in 6 mL[2] | Not Specified | |
| Methanol | 3.9 mg/mL[1] | Not Specified |
| Acetone | 1.1 mg/g[1] | Not Specified |
| Diethyl Ether | 0.15 mg/mL[1] | Not Specified |
| 1 g in 50 mL[2] | Not Specified | |
| Chloroform | 1 g in approx. 200 mL[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be required)[3] | Not Specified |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Cold Water | Almost insoluble[2] |
| Hot Water | Moderately soluble, with gradual decomposition[2] |
| Aqueous NaOH | Readily dissolves[2] |
| Methanol | Improved solubility compared to aqueous solutions[4] |
| Ethanol | Improved solubility compared to aqueous solutions[4] |
pH-Dependent Solubility
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][7][8] It is a reliable method for obtaining accurate solubility data for poorly soluble compounds.
Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached between the dissolved and undissolved drug. The concentration of the dissolved drug in the saturated solution is then determined.[6]
Materials and Equipment:
-
This compound (pure, solid form)
-
Selected solvents (e.g., water, ethanol, phosphate buffer of various pH)
-
Stoppered flasks or vials
-
Constant temperature shaker or agitator (e.g., orbital shaker in a temperature-controlled incubator)
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Calibrated pH meter
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.[6]
-
Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7] Preliminary studies may be needed to determine the optimal equilibration time.[9]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the liquid phase by either centrifugation or filtration to obtain a clear, saturated solution.[7] This step is critical to prevent undissolved solid particles from interfering with the concentration measurement.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve should be prepared to accurately quantify the drug concentration.
-
Data Reporting: The solubility is reported as the mean of at least three replicate determinations at each solvent and temperature condition.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Mechanism of Action: Sodium Channel Blockade
This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[10][11] This action inhibits the influx of sodium ions that is necessary for the initiation and propagation of nerve impulses, thereby preventing the transmission of pain signals. The binding site for local anesthetics is thought to be located in the inner pore of the sodium channel.[10][11] The effectiveness of this blockade can be influenced by the conformational state of the channel (resting, open, or inactivated), with many local anesthetics showing a higher affinity for the open and inactivated states.[10]
This technical guide provides a foundational understanding of this compound's solubility, offering valuable data and protocols for researchers. Further investigation into the temperature and pH dependence of its solubility in a wider array of pharmaceutically relevant solvents would be beneficial for more advanced formulation development.
References
- 1. pill.bid - Solubility Table [pill.bid]
- 2. This compound [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
Orthocaine: A Technical Deep Dive into its History and Development as a Local Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, emerged in the late 19th century as an early synthetic local anesthetic. While its clinical utility was ultimately limited by its low water solubility, a comprehensive understanding of its history, synthesis, physicochemical properties, and mechanism of action provides valuable insights into the development of local anesthetics. This technical guide synthesizes available data on this compound, presenting its chemical and physical characteristics, outlining historical and modern synthetic routes, and detailing its physiological effects. The document aims to serve as a thorough resource for researchers and professionals in drug development and pharmacology.
Introduction
The quest for effective and safe local anesthetics is a cornerstone of modern medicine. Following the discovery of cocaine's anesthetic properties, the late 19th and early 20th centuries saw a surge in the synthesis of novel compounds aiming to replicate its effects with reduced toxicity and side effects. Among these was this compound, also known as Orthoform-New, developed in the 1890s.[1] Although it did not achieve widespread clinical use, its study contributed to the foundational knowledge of structure-activity relationships in local anesthetics.
History and Development
This compound was first synthesized by Alfred Einhorn and Arthur Heinz in 1897.[2] It was one of several synthetic local anesthetics developed during this era, including tropocaine, eucaine, and benzocaine.[3] The primary impetus for this research was to find alternatives to cocaine, which, despite its efficacy, was associated with significant toxicity and addiction potential.
The clinical application of this compound was primarily as a topical anesthetic, often used as a powder dusted onto painful wounds.[1] Its low solubility in water precluded its use for injection-based regional anesthesia, a significant limitation that ultimately led to its replacement by more versatile agents like procaine.[2]
Physicochemical Properties
A clear understanding of a drug's physicochemical properties is crucial for its development and application. The available data for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Methyl 3-amino-4-hydroxybenzoate | [4] |
| Synonyms | This compound, Orthoform-New, Aminobenz | [4][5] |
| CAS Number | 536-25-4 | [2] |
| Molecular Formula | C₈H₉NO₃ | [4] |
| Molecular Weight | 167.16 g/mol | [4] |
| Melting Point | 141-143 °C | [2] |
| pKa (predicted) | 8.15 ± 0.18 | [6] (ChemAxon) |
| Solubility | - Almost insoluble in cold water- Moderately soluble in hot water- 1 g in 6 mL alcohol- 1 g in 50 mL ether- Readily dissolves in aqueous NaOH | [2] |
| Appearance | Beige solid | [5] |
Synthesis of this compound
The synthesis of this compound has been approached through various methods since its initial preparation.
Historical Synthesis: Einhorn and Pfyl (1897)
The original synthesis of this compound, as described by Einhorn and Pfyl, involved the esterification of 3-amino-4-hydroxybenzoic acid. While the detailed experimental protocol from the original publication is not readily accessible, the general scheme is understood to be the reaction of the acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride.
A common method for this type of esterification is to dissolve the amino acid in methanol and then saturate the solution with dry hydrogen chloride gas. The mixture is then heated under reflux, followed by neutralization and isolation of the product.
Modern Synthetic Routes
More recent synthetic approaches have also been described. One such method involves the nitration of p-hydroxy methyl benzoate, followed by the reduction of the nitro group to an amine. This multi-step synthesis offers an alternative pathway to the final product.
Mechanism of Action
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6][7] This action inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby preventing the transmission of nerve impulses and producing a local anesthetic effect.
The binding of local anesthetics to the sodium channel is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[6] This property contributes to the use-dependent block observed with these agents, where their effect is enhanced with more frequent nerve stimulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling of Orthocaine in Preclinical Models: An In-depth Technical Guide
Disclaimer: Publicly available preclinical data for Orthocaine is limited. This guide provides a representative pharmacological profile based on established preclinical models and data from analogous local anesthetic compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a technical guide for the preclinical evaluation of a compound like this compound.
Introduction
This compound is a local anesthetic agent, identified chemically as methyl 3-amino-4-hydroxybenzoate.[1][2] Like other local anesthetics, its primary pharmacological effect is the reversible blockade of nerve impulse conduction, leading to a temporary loss of sensation in the area of application.[3] Developed in the late 19th century, its use has been limited by its low solubility in water.[1] This technical guide outlines a comprehensive preclinical pharmacological profiling strategy for this compound, covering its pharmacodynamics, pharmacokinetics, and toxicology in relevant animal models. The aim is to provide researchers, scientists, and drug development professionals with a detailed framework for assessing the therapeutic potential and safety of this and similar local anesthetic compounds.
Pharmacodynamics: Efficacy and Mechanism of Action
The primary pharmacodynamic effect of local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby inhibiting nerve conduction.[4]
In Vitro Efficacy
The potency of this compound in blocking sodium channels would be determined using in vitro electrophysiological assays.
Table 1: Representative In Vitro Sodium Channel Blocking Activity of this compound
| Assay Type | Cell Line | Target | IC₅₀ (µM) |
| Patch Clamp Electrophysiology | HEK-293 cells expressing hNav1.7 | hNav1.7 Sodium Channel | 50 ± 5 |
| Dorsal Root Ganglion (DRG) Neurons | Endogenous Sodium Channels | 75 ± 10 |
In Vivo Efficacy Models
The local anesthetic efficacy of this compound would be evaluated in established preclinical models of pain and nerve blockade.
Table 2: Representative In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Efficacy Endpoint | This compound Dose (1%) | Duration of Action (min) |
| Rat Sciatic Nerve Block | Motor Blockade | 0.5 mL | 45 ± 8 |
| Sensory Blockade (Tail-flick) | 0.5 mL | 60 ± 12 | |
| Guinea Pig Intradermal Wheal | Anesthesia to Pinprick | 0.2 mL | 30 ± 5 |
Signaling Pathway: Mechanism of Action
The mechanism of action for local anesthetics like this compound involves the blockade of voltage-gated sodium channels. The diagram below illustrates this pathway.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Pharmacokinetics: ADME Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for determining its duration of action and systemic safety profile.
In Vitro ADME
In vitro assays would provide initial insights into the metabolic stability and potential for drug-drug interactions.
Table 3: Representative In Vitro ADME Profile of this compound
| Parameter | Assay System | Result |
| Metabolic Stability | Rat Liver Microsomes | t½ = 25 min |
| Human Liver Microsomes | t½ = 40 min | |
| Plasma Protein Binding | Rat Plasma | 60% |
| Human Plasma | 65% | |
| CYP450 Inhibition (IC₅₀) | CYP3A4, CYP2D6 | > 50 µM |
In Vivo Pharmacokinetics
Pharmacokinetic studies in animal models would characterize the systemic exposure to this compound following local administration.
Table 4: Representative Pharmacokinetic Parameters of this compound in Rats (1% Subcutaneous Injection)
| Parameter | Value |
| Cmax (ng/mL) | 150 ± 30 |
| Tmax (hr) | 0.5 ± 0.1 |
| AUC₀-t (ng·hr/mL) | 300 ± 50 |
| t½ (hr) | 1.2 ± 0.3 |
| Bioavailability (%) | 20 ± 5 |
Preclinical Safety and Toxicology
A thorough safety and toxicology assessment is essential to identify potential adverse effects.
Safety Pharmacology
Safety pharmacology studies would investigate the potential effects of this compound on vital organ systems.
Table 5: Representative Core Battery Safety Pharmacology of this compound
| System | Animal Model | Key Parameters Assessed | Findings |
| Central Nervous System | Rat | Irwin Test (neurobehavioral) | No adverse effects at 10x therapeutic dose |
| Cardiovascular | Dog (telemetered) | ECG, Blood Pressure, Heart Rate | No significant changes at 10x therapeutic dose |
| Respiratory | Rat (plethysmography) | Respiratory Rate, Tidal Volume | No significant changes at 10x therapeutic dose |
Toxicology
Toxicology studies would determine the potential for local and systemic toxicity after single and repeated administrations.
Table 6: Representative Toxicology Profile of this compound
| Study Type | Species | Route | Key Findings | NOAEL* (mg/kg) |
| Acute Toxicity | Rat | Subcutaneous | LD₅₀ > 200 mg/kg | N/A |
| Repeated Dose (28-day) | Rat | Subcutaneous | Mild, reversible local irritation at injection site | 20 |
| Genotoxicity (Ames test) | In vitro | N/A | Non-mutagenic | N/A |
| Skin Sensitization | Guinea Pig | Topical | Non-sensitizing | N/A |
*No-Observed-Adverse-Effect Level
Experimental Protocols
Sciatic Nerve Block Model in Rats
This protocol assesses the in vivo efficacy of local anesthetics.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane.
-
Injection: A 27-gauge needle is inserted perpendicular to the skin over the sciatic notch, and 0.5 mL of this compound solution (or vehicle control) is injected.
-
Motor Blockade Assessment: The postural extensor thrust of the injected limb is measured at regular intervals. Loss of this reflex indicates a successful motor block.
-
Sensory Blockade Assessment: The tail-flick test, involving the application of a thermal stimulus to the tail, is used to assess the sensory block. An increased latency to tail withdrawal indicates analgesia.
-
Data Analysis: The duration of motor and sensory blockade is recorded and statistically analyzed.
Caption: Workflow for the in vivo sciatic nerve block assay.
In Vitro Metabolic Stability Assay
This protocol determines the rate of metabolism of a compound in liver microsomes.
-
Preparation: Rat or human liver microsomes are thawed and diluted in phosphate buffer.
-
Incubation: this compound (1 µM) is added to the microsome suspension. The reaction is initiated by adding NADPH.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The concentration of this compound in each sample is quantified using LC-MS/MS.
-
Data Calculation: The half-life (t½) and intrinsic clearance are calculated from the disappearance rate of this compound.
Acute Toxicity Study (Up-and-Down Procedure)
This protocol is used to determine the acute toxicity (LD₅₀) of a substance.
-
Dosing: A single animal is dosed at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
Endpoint: Dosing continues until the criteria for stopping the study are met, typically after a specified number of dose reversals.
-
LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method.
Caption: Logical progression of preclinical safety assessment for this compound.
Conclusion
This technical guide provides a comprehensive framework for the preclinical pharmacological profiling of this compound. Based on the established mechanisms and preclinical evaluation of other local anesthetics, this compound is expected to be an effective but potentially short-acting local anesthetic. The illustrative data and detailed protocols presented here serve as a valuable resource for guiding the nonclinical development of this compound and similar compounds, ensuring a thorough assessment of their efficacy and safety prior to clinical investigation. Further studies are warranted to generate specific data for this compound to fully characterize its pharmacological profile.
References
An In-Depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)
Chemical Identifiers:
-
Chemical Name: 2,5-Dimethoxy-4-chloroamphetamine
-
CAS Number: 42203-77-0 (Hydrochloric Salt)[1], 123431-31-2 (Freebase)[1][2][3]
-
Synonyms: DOC, 4-Cl-2,5-DMA[1]
This technical guide provides a comprehensive overview of the scientific data and literature pertaining to 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic compound of the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals.
Pharmacological Profile
DOC is a substituted alpha-methylated phenethylamine that acts as a potent partial agonist at serotonin 5-HT₂A receptors, which is the primary mechanism mediating its hallucinogenic effects.[4] Its effects are comparable to other hallucinogenic amphetamines like DOB and DOM.[5]
Receptor Binding Affinities
The following table summarizes the available data on the binding affinities (Ki) of DOC for various serotonin receptors.
| Receptor | Ki (nM) | Species | Radioligand | Source |
| 5-HT₂A | 1.2 | Rat | [³H]ketanserin | [6] |
| 5-HT₂B | - | - | - | Data Not Available |
| 5-HT₂C | - | - | - | Data Not Available |
Functional Assay Data
DOC's functional activity is primarily characterized by its agonist effects at the 5-HT₂A receptor.
| Assay Type | Receptor | Parameter | Value | Cell Line | Source |
| IP-1 Accumulation | 5-HT₂A | EC₅₀ | ~40 nM (similar to 5-HT) | - | [7] |
| Calcium Flux | 5-HT₂A | EC₅₀ | - | CHO-K1 | [8] |
Note: Specific EC₅₀ values for DOC are limited. The value presented is an approximation based on comparative data with serotonin.
Pharmacokinetic Properties
| Parameter | Value | Species | Route of Administration | Source |
| Typical Oral Dose | 1.5 - 3.0 mg | Human | Oral/Sublingual | [4][5] |
| Duration of Action | 12 - 24 hours | Human | Oral | [2][3] |
| Metabolism | O-demethylation at the 2- and 5-positions | In vitro | - | [5] |
Typical Concentrations in Biological Samples
| Matrix | Concentration Range (Recreational Use) | Concentration Range (Intoxicated Patients) | Concentration Range (Acute Overdosage) | Source |
| Blood/Plasma | 1–10 µg/L | >20 µg/L | >100 µg/L | [2][3] |
| Urine | 300 - 1300 µg/L (non-fatal exposure) | - | - | [3] |
Signaling Pathways
DOC, as a 5-HT₂A receptor agonist, primarily activates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Experimental Protocols
Synthesis of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
This protocol describes a common synthetic route starting from 2,5-dimethoxybenzaldehyde.[9]
Step 1: Synthesis of 2,5-dimethoxyphenyl-2-nitropropene
-
A solution of 75g of 2,5-dimethoxybenzaldehyde in 375ml of glacial acetic acid is prepared.
-
To this solution, 49ml of nitroethane and 31.2g of anhydrous ammonium acetate are added.
-
The mixture is refluxed for 3 hours at an oil bath temperature of 135°C.
-
The solvents are removed by vacuum distillation.
-
The residue is suspended in water and extracted with chloroform.
-
After evaporation of the chloroform and recrystallization from methanol, 2,5-dimethoxyphenyl-2-nitropropene is isolated.
Step 2: Synthesis of 2,5-dimethoxyamphetamine (2,5-DMA)
-
A solution of 17g of 2,5-dimethoxyphenyl-2-nitropropene in 500ml of diethyl ether is added dropwise to a well-stirred suspension of 12g of Lithium Aluminum Hydride in 700ml of anhydrous ether.
-
The mixture is refluxed for 20 hours.
-
The reaction is cooled in an ice bath, and the excess hydride is carefully decomposed by the addition of 500ml of water.
-
300g of potassium sodium tartrate (Rochelle salt) is dissolved in the mixture.
-
The aqueous phase is separated and extracted with diethyl ether.
-
The combined ether phases are washed with brine and dried over anhydrous Na₂SO₄.
Step 3: N-acetylation and Chlorination This part of the synthesis involves a Sandmeyer reaction to introduce the chlorine atom and is a multi-step process involving the formation of a diazonium salt.
Step 4: Hydrolysis to DOC
-
0.9g of N-acetyl-4-chloro-2,5-dimethoxyamphetamine is refluxed for 22 hours in a solution of 3g of NaOH in 15ml of water and 30ml of ethylene glycol at an oil bath temperature of 140°C.
-
After cooling, the solution is extracted with chloroform.
-
The combined organic phases are washed with brine, dried over Na₂SO₄, filtered, and the filtrate is concentrated under vacuum to yield 4-chloro-2,5-dimethoxyamphetamine (DOC).[9]
Radioligand Binding Assay for 5-HT₂A Receptor
This protocol is a generalized method for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor.[4][10]
1. Membrane Preparation:
-
Homogenize frozen tissue or washed cells expressing the human 5-HT₂A receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the pellet in fresh buffer and centrifuge again.
-
Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.
-
Determine the protein concentration of the membrane preparation.
2. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
In a 96-well plate, add the membrane suspension, the test compound at various concentrations, and a constant concentration of a suitable radioligand (e.g., [³H]Ketanserin).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT₂A antagonist).
-
Incubate the plate with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
3. Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT₂A receptor activation and psychedelic potential.[2][11]
1. Animal Preparation and Habituation:
-
Use male C57BL/6J mice.
-
House the animals in a controlled environment.
-
On the day of the experiment, allow the mice to acclimate to the testing room.
-
Place each mouse individually in a transparent cylindrical observation chamber for a habituation period before drug administration.
2. Drug Administration:
-
Dissolve DOC in a suitable vehicle (e.g., saline).
-
Administer the test compound (DOC at various doses) or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.
3. Observation and Data Collection:
-
Immediately after injection, begin observing the mice for head twitches.
-
The observation period typically lasts for a set duration (e.g., 30 minutes).
-
Head twitches can be counted manually by a trained observer or recorded using a video camera for later analysis.
-
Automated detection systems using a head-mounted magnet and a magnetometer coil can also be employed for more objective and high-throughput screening.[2][12]
4. Data Analysis:
-
Quantify the number of head twitches for each animal within the observation period.
-
Analyze the data to determine the dose-response relationship for DOC-induced head twitches.
-
Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Orthocaine: A Technical and Historical Guide for Drug Development Professionals
An in-depth exploration of the discovery, synthesis, and pharmacology of the early local anesthetic, Orthocaine.
Abstract
This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, holds a significant place in the history of pharmacology as one of the earliest synthetic local anesthetics developed in the late 19th century. Its creation was part of a broader scientific endeavor to find safer and less addictive alternatives to cocaine for local anesthesia. Despite its limited clinical use due to poor aqueous solubility, the study of this compound and its analogs contributed to the foundational understanding of the structure-activity relationships that govern local anesthetic action. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its synthesis, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery of this compound is rooted in the quest to overcome the significant drawbacks of cocaine, which, despite its efficacy as a local anesthetic, was fraught with issues of toxicity and addiction.[1] Following the elucidation of cocaine's chemical structure, researchers sought to synthesize novel compounds that retained the anesthetic properties while minimizing adverse effects.
The period between 1891 and 1930 saw the synthesis of several new amino ester local anesthetics, including this compound, which was also known by the trade name Orthoform.[1][2] Developed in the 1890s, this compound emerged from the systematic investigation of the chemical moieties responsible for local anesthetic activity.[3] However, its practical application was hampered by its low solubility in water, which limited its use primarily to a powdered form for dusting onto painful wounds.[3] The name "Orthoform" was originally applied to the methyl ester of 4-amino-3-hydroxybenzoic acid, which was also used as a local anesthetic and is now referred to as "Orthoform Old".
Physicochemical Properties
A key limiting factor in the clinical utility of this compound is its low solubility in water. It is, however, more soluble in organic solvents such as methanol and ethanol. Detailed quantitative data on its physicochemical properties are not widely available in modern literature, likely due to its early development and limited clinical use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Methyl 3-amino-4-hydroxybenzoate | |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | |
| Melting Point | 143 °C | |
| pKa | Not Available | |
| logP | Not Available | |
| Solubility | Low in water; Soluble in ethanol and methanol. |
Synthesis of this compound
This compound can be synthesized through various methods. One established method involves the nitration of p-hydroxy methyl benzoate followed by a reduction of the nitro group.
Experimental Protocol: Synthesis from p-Hydroxy Methyl Benzoate
This two-step synthesis involves the nitration of the starting material followed by the reduction of the intermediate.
Step 1: Nitration of p-Hydroxy Methyl Benzoate
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath to maintain a temperature of 0-10°C, add p-hydroxy methyl benzoate.
-
Nitrating Mixture: Prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid.
-
Addition: Slowly add the nitrating mixture to the flask containing p-hydroxy methyl benzoate while stirring continuously. The temperature of the reaction mixture should be maintained between 5-15°C during the addition, which typically takes about one hour.
-
Quenching: After the addition is complete, pour the reaction mixture onto crushed ice.
-
Isolation: The crude m-nitro-p-hydroxy methyl benzoate will precipitate. Filter the solid and wash it with cold water.
-
Purification: The crude product can be further purified by stirring with ice-cold methanol to remove ortho isomers and other impurities, followed by filtration and recrystallization from methanol.
Step 2: Reduction of m-Nitro-p-hydroxy Methyl Benzoate
-
Reducing Agent: Several reducing agents can be used for this step, including tin and hydrochloric acid, stannous chloride in alcoholic HCl, or sodium dithionite.
-
Reaction: The m-nitro-p-hydroxy methyl benzoate is treated with the chosen reducing agent under appropriate conditions to reduce the nitro group to an amino group, yielding this compound.
-
Workup and Purification: The reaction mixture is worked up to isolate the crude this compound, which can then be purified by recrystallization.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Like other local anesthetics, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes.[4] These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials along nerve fibers.[4]
-
Penetration of the Nerve Sheath: The uncharged, lipophilic form of the local anesthetic molecule penetrates the lipid-rich nerve sheath and cell membrane.
-
Ionization within the Axoplasm: Once inside the axoplasm, an equilibrium is established between the uncharged and the protonated, charged form of the molecule.
-
Binding to the Sodium Channel: The charged form of the local anesthetic binds to a specific receptor site within the inner pore of the voltage-gated sodium channel. This binding is more effective when the channel is in the open or inactivated state.
-
Inhibition of Sodium Influx: The binding of the local anesthetic molecule to the channel physically obstructs the influx of sodium ions.
-
Blockade of Nerve Conduction: The inhibition of sodium influx prevents the nerve from reaching the threshold potential required for depolarization, thereby blocking the generation and conduction of nerve impulses. This results in a loss of sensation in the area innervated by the affected nerve.
Quantitative Data on Potency and Toxicity
Table 2: Pharmacological and Toxicological Data for this compound
| Parameter | Value | Reference |
| IC₅₀ (Sodium Channel Blockade) | Not Available | |
| LD₅₀ (Lethal Dose, 50%) | Not Available |
Conclusion and Future Perspectives
This compound represents a significant milestone in the history of drug discovery, illustrating the early efforts to rationally design safer and more effective therapeutic agents. While its clinical utility was ultimately limited by its physicochemical properties, the principles learned from its development paved the way for the creation of modern local anesthetics. For today's drug development professionals, the story of this compound serves as a valuable case study in the importance of optimizing not only the pharmacodynamic properties of a drug candidate but also its pharmacokinetic profile, particularly solubility, to ensure clinical viability. Further research into the historical archives of pharmacology may yet uncover more detailed quantitative data that could provide a more complete picture of this pioneering local anesthetic.
References
Theoretical Binding Studies of Orthocaine to Voltage-Gated Sodium Channels: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct theoretical binding studies specifically investigating orthocaine's interaction with voltage-gated sodium channels are not extensively available in the current body of scientific literature. This guide, therefore, leverages the wealth of research on structurally and functionally similar local anesthetics, primarily benzocaine, to provide a comprehensive theoretical framework for understanding the potential binding mechanisms of this compound. Benzocaine serves as a relevant surrogate due to its nature as a simple, permanently neutral ester-based local anesthetic at physiological pH.
Introduction to this compound and Voltage-Gated Sodium Channels
This compound, the methyl ester of 3-amino-4-hydroxybenzoic acid, is a local anesthetic developed in the late 19th century.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav channels), which are crucial for the initiation and propagation of action potentials in excitable tissues such as neurons and cardiomyocytes.[2][3] By inhibiting sodium ion influx, this compound can prevent nerve impulse transmission, resulting in a loss of sensation.[3] Due to its low solubility in water, its clinical use has been limited, often applied as a powder to wounds.[1]
Voltage-gated sodium channels are large transmembrane proteins composed of a central pore-forming α-subunit and auxiliary β-subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central ion-conducting pore.[2][4] The binding site for local anesthetics is located within this inner pore.[4][5]
Physicochemical Properties of this compound and Related Anesthetics
The binding affinity and kinetics of a local anesthetic are influenced by its physicochemical properties, such as its molecular weight, pKa, and lipophilicity (logP).
| Property | This compound (Methyl 3-amino-4-hydroxybenzoate) | Benzocaine (Ethyl 4-aminobenzoate) | Reference(s) |
| CAS Number | 536-25-4 | 94-09-7 | [6] |
| Molecular Formula | C₈H₉NO₃ | C₉H₁₁NO₂ | [6] |
| Molecular Weight | 167.16 g/mol | 165.19 g/mol | [6] |
| pKa | ~8.15 (Predicted) | ~2.5 | [7] |
| Solubility | Almost insoluble in cold water | Sparingly soluble in water | [1][8] |
Theoretical Binding Mechanism of this compound
The prevailing theory for the action of local anesthetics is the "modulated receptor hypothesis," which posits that these drugs bind with different affinities to the different conformational states (resting, open, and inactivated) of the sodium channel.[7] Simple, neutral anesthetics like benzocaine (and presumably this compound) are thought to access their binding site primarily through the lipid membrane (a hydrophobic pathway) and can bind to both open and closed channel states.[9]
The binding site for local anesthetics is located in the inner pore of the Nav channel, formed by the S6 transmembrane segments of the four domains.[4][5] Mutagenesis studies have identified several key amino acid residues that are critical for the binding of these drugs.[2][3]
Key Amino Acid Residues in the Binding Site
The following table summarizes key residues within the Nav channel pore that are known to interact with local anesthetics. The numbering corresponds to the human cardiac sodium channel, Nav1.5, a well-studied isoform.
| Domain | Segment | Residue | Role in Binding | Reference(s) |
| I | S6 | Asn-434 | Interacts with the aromatic ring of the local anesthetic. | [5] |
| III | S6 | Leu-1280 | Interacts with the alkylamino head of ionizable local anesthetics. | [5] |
| IV | S6 | Phe-1759/1760 | A critical residue for use-dependent block and high-affinity binding of many local anesthetics.[3][9][10] | [3][9][10] |
| IV | S6 | Tyr-1766/1767 | Interacts with the hydrophobic portion of the local anesthetic molecule. | [3] |
Computational Methodologies for Studying this compound Binding
Theoretical binding studies of small molecules to ion channels typically employ a combination of molecular modeling, docking, and molecular dynamics simulations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Experimental Protocol:
-
Receptor Preparation: A three-dimensional model of the target Nav channel isoform is obtained, either from a crystal structure (e.g., from the Protein Data Bank) or through homology modeling if an experimental structure is unavailable.[5][11] The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site, often based on known interacting residues.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of this compound within the defined binding site of the Nav channel.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol). The poses with the best scores are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the channel residues.
Hypothetical Docking Results for this compound:
The following table presents hypothetical docking scores to illustrate the type of quantitative data generated from such studies.
| Nav Channel Isoform Model | This compound Docking Score (kcal/mol) | Benzocaine Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Nav1.5 (Open State) | -7.2 | -7.5 | Phe1760, Tyr1767 |
| Nav1.5 (Inactivated State) | -7.8 | -8.1 | Phe1760, Tyr1767, Leu1280 |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding process.
Experimental Protocol:
-
System Setup: The best-ranked docked complex of this compound and the Nav channel is placed in a simulated biological environment, including a lipid bilayer and an aqueous solution with ions.[11][12]
-
Equilibration: The system is gradually heated and equilibrated to physiological temperature and pressure to allow the complex to relax.
-
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion.[11][12]
-
Analysis: The resulting trajectories are analyzed to assess the stability of the binding pose, identify persistent interactions, and calculate binding free energies.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of Local Anesthetic Action
Caption: Signaling pathway of local anesthetic action on a voltage-gated sodium channel.
Workflow for Theoretical Binding Studies
Caption: A typical workflow for computational binding studies of a ligand to an ion channel.
Conclusion
While direct experimental and theoretical data on the binding of this compound to voltage-gated sodium channels are limited, a robust framework for understanding its mechanism of action can be derived from studies of analogous local anesthetics. It is highly probable that this compound, like benzocaine, acts as a pore blocker, interacting with key hydrophobic and aromatic residues within the S6 segments of the Nav channel. The computational methodologies of molecular docking and molecular dynamics simulations provide powerful tools to further investigate these interactions, predict binding affinities, and guide the development of novel anesthetic agents. Future research focusing specifically on this compound using these theoretical approaches would be invaluable in fully elucidating its molecular mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [chembk.com]
- 8. This compound [drugfuture.com]
- 9. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations of Ion Permeation in Human Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Orthocaine via Nitration and Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent.[1] This document provides a detailed protocol for a two-step synthesis of this compound from methyl 4-hydroxybenzoate. The synthesis involves the electrophilic nitration of the aromatic ring followed by the reduction of the nitro group to a primary amine. This method is a common and effective route for the laboratory-scale preparation of this compound and related compounds. The protocols provided herein are based on established chemical literature and are intended for use by qualified researchers in a controlled laboratory setting.
Introduction
The synthesis of this compound, a compound with applications in local anesthesia, is a valuable process for researchers in medicinal chemistry and drug development.[1][2] The described synthetic route proceeds through two key transformations:
-
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring of methyl 4-hydroxybenzoate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[3][4]
-
Reduction: The conversion of the nitro group of the intermediate, methyl 3-nitro-4-hydroxybenzoate, into a primary amine (-NH₂). This transformation can be achieved using various reducing agents, with sodium dithionite (Na₂S₂O₄) being a mild and effective option that avoids the use of heavy metals.[2][5]
This document outlines the detailed experimental procedures for both steps, along with data presentation and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| Methyl 4-hydroxybenzoate (Starting Material) | C₈H₈O₃ | 152.15 | 127-131 | N/A |
| Methyl 3-nitro-4-hydroxybenzoate (Intermediate) | C₈H₇NO₅ | 197.14 | 66-69[2] | ~95[2] |
| This compound (Methyl 3-amino-4-hydroxybenzoate) | C₈H₉NO₃ | 167.16 | 98-100[2], 143[6] | Not specified |
Note: The melting point of this compound has been reported with some variation in the literature, which may be due to different crystalline forms (allotropes).[6]
Experimental Protocols
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.
Step 1: Synthesis of Methyl 3-nitro-4-hydroxybenzoate (Nitration)
This protocol is adapted from the nitration of para-hydroxy methyl benzoate.[2]
Materials:
-
Methyl 4-hydroxybenzoate (10.0 g, 0.0657 mol)
-
Concentrated sulfuric acid (H₂SO₄, 98%) (6.2 mL)
-
Concentrated nitric acid (HNO₃, 70%) (6.2 mL)
-
Crushed ice
-
Deionized water
-
Methanol
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Beakers
Procedure:
-
Place methyl 4-hydroxybenzoate (10.0 g) into the 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (6.2 mL) to concentrated nitric acid (6.2 mL). Cool this mixture in an ice bath.
-
Cool the flask containing methyl 4-hydroxybenzoate in an ice bath to 0-10°C.
-
Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred solution of methyl 4-hydroxybenzoate over approximately 1 hour. Maintain the reaction temperature between 5-15°C throughout the addition.[2]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Slowly and carefully pour the reaction mixture onto a beaker containing a large amount of crushed ice with constant stirring.
-
Allow the ice to melt completely. The crude methyl 3-nitro-4-hydroxybenzoate will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
-
To remove the ortho-isomer and other impurities, transfer the solid to a beaker and stir with a small amount of ice-cold methanol.[2]
-
Filter the mixture again, wash with a small volume of cold methanol, and air-dry the product.
-
The product can be further purified by recrystallization from methanol.[2]
Step 2: Synthesis of this compound (Methyl 3-amino-4-hydroxybenzoate) (Reduction)
This protocol utilizes sodium dithionite for the reduction of the nitro group.[2][5]
Materials:
-
Methyl 3-nitro-4-hydroxybenzoate (from Step 1)
-
Sodium dithionite (Na₂S₂O₄)
-
30% Ethanol in water (v/v)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the crude or purified methyl 3-nitro-4-hydroxybenzoate in 30% aqueous ethanol in a round-bottom flask equipped with a magnetic stirrer. The exact volume will depend on the amount of starting material; use enough to fully dissolve the compound with gentle heating.
-
In a separate flask, prepare a solution of sodium dithionite in water. A molar excess of sodium dithionite (typically 2-3 equivalents relative to the nitro compound) is recommended.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound.
-
Gently heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic extracts and wash with a saturated brine solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from methyl 4-hydroxybenzoate.
Caption: Synthetic pathway of this compound.
Characterization
The successful synthesis of the intermediate and the final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Melting Point Determination: To compare with literature values.[2]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO₂, -NH₂, C=O of the ester).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.[2]
By following these detailed protocols, researchers can effectively synthesize this compound for further study and application in drug development.
References
Application Notes and Protocols for the Analytical Characterization of Orthocaine
Introduction
Orthocaine (Methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent.[1][2] Its limited solubility in water has restricted its clinical use, though it has been applied in powdered form for pain relief on wounds.[2] For researchers, scientists, and drug development professionals, the accurate and thorough characterization of this compound is crucial for quality control, stability studies, and formulation development. This document provides detailed application notes and protocols for a range of analytical techniques applicable to the characterization of this compound.
Physicochemical Properties
A fundamental step in characterization is the determination of the compound's physicochemical properties. These properties provide a baseline for identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Methyl 3-amino-4-hydroxybenzoate | [3] |
| CAS Number | 536-25-4 | [2][3][4][5] |
| Molecular Formula | C8H9NO3 | [2][4] |
| Molar Mass | 167.16 g/mol | [2][4] |
| Appearance | Beige solid; White to off-white solid | [4][5] |
| Melting Point | 141-143 °C. An allotropic form crystallized from chloroform may melt at 111 °C before converting to the stable form.[3] | [3][4] |
| Solubility | Almost insoluble in cold water; moderately soluble in hot water.[3] Soluble in organic solvents like methanol and ethanol.[1][3] 1 gram dissolves in 6 mL of alcohol or 50 mL of ether.[3] Readily dissolves in aqueous NaOH.[3] Slightly soluble in DMSO.[4] | [1][3][4] |
| pKa (Predicted) | 8.15 ± 0.18 | [4] |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating and confirming the molecular structure of this compound.
UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of chromophoric groups in the molecule.[6]
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV-Vis region (e.g., Methanol, Ethanol).
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL).
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan the sample solution from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax). Use the selected solvent as a blank.
-
Quantitative Analysis: For quantitative determination, create a calibration curve by preparing a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration and use the resulting linear regression to determine the concentration of unknown samples.
Data Presentation:
Table 2: UV-Vis Spectroscopy Data
| Parameter | Description |
| λmax | Wavelength of maximum absorbance (to be determined experimentally). |
| Molar Absorptivity (ε) | Calculated from the Beer-Lambert law (A = εbc) using a standard solution of known concentration. |
| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration. |
IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its chemical structure.[1]
Experimental Protocol:
-
Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method. Mix a small amount of dry this compound powder (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a calibrated Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Data Presentation:
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Phenolic) | 3400 - 3300 (Broad) | Stretching vibration |
| N-H (Amine) | 3500 - 3300 (Two bands for primary amine) | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibration |
| C=O (Ester) | 1720 - 1680 | Stretching vibration |
| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations |
| C-O (Ester) | 1300 - 1100 | Stretching vibration |
| C-N (Amine) | 1350 - 1250 | Stretching vibration |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.[7]
Experimental Protocol:
-
Solvent Selection: Dissolve the this compound sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is a good choice due to the presence of exchangeable protons (OH and NH₂).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ) and coupling patterns (multiplicity) to assign protons to their respective positions in the molecule. Assign the signals in the ¹³C NMR spectrum.
Data Presentation:
Table 4: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | Atom Position | Predicted δ (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.8 | Singlet | 3H | |
| -NH₂ | ~4.9 | Broad Singlet | 2H | |
| Aromatic H | ~6.7 - 7.5 | Multiplets | 3H | |
| -OH | ~9.5 | Broad Singlet | 1H | |
| ¹³C NMR | Atom Position | Predicted δ (ppm) | ||
| -OCH₃ | ~52 | |||
| Aromatic C | ~110 - 150 | |||
| C=O | ~167 |
Note: Actual chemical shifts may vary based on solvent and experimental conditions.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[1]
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. A common method is direct infusion of a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that will likely show the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Analysis: Identify the molecular ion peak (or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Data Presentation:
Table 5: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Weight | 167.16 Da |
| Molecular Ion [M]⁺ (EI) | m/z 167 |
| Protonated Molecule [M+H]⁺ (ESI) | m/z 168 |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis in complex matrices.
TLC is a simple, rapid method used to assess the purity of a compound and monitor the progress of a reaction.[1]
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., methanol). Spot a small amount onto the baseline of the TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and methanol can be effective. A study on a related synthesis used various solvent systems; optimization may be required.[1]
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and dry it. Visualize the spots under UV light (254 nm). The retention factor (Rf) can be calculated.
Data Presentation:
Table 6: TLC Parameters for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | To be determined experimentally (e.g., Ethyl Acetate:Methanol ratio) |
| Rf Value | Distance traveled by spot / Distance traveled by solvent front |
HPLC is a powerful technique for the separation, identification, and quantification of this compound. While a specific monograph method was not found, a general reversed-phase method, similar to those used for other local anesthetics like benzocaine, can be readily developed.[8][9]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: The λmax determined by UV-Vis spectroscopy.
-
Column Temperature: 30 °C
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Data Presentation:
Table 7: Typical HPLC Method Parameters for this compound
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Retention Time (t_R_) | To be determined experimentally |
| Tailing Factor | Should be between 0.8 and 1.5 |
| Theoretical Plates | > 2000 |
Thermal Analysis
Thermal analysis techniques like DSC and TGA are used to investigate the thermal properties of materials, including melting point, polymorphism, and thermal stability.[10][11] The reported existence of an allotropic form of this compound makes these techniques particularly relevant.[3]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and the study of polymorphic transitions.[12]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to 200 °C.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (melting) or exothermic events. The presence of multiple melting peaks could confirm polymorphism.
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[13]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a temperature beyond its decomposition point (e.g., 400 °C).
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition.
Data Presentation:
Table 8: Thermal Analysis Data for this compound
| Technique | Parameter | Expected Result |
| DSC | Melting Point (T_onset_) | Around 141-143 °C. Look for other transitions, e.g., around 111 °C.[3] |
| Enthalpy of Fusion (ΔH) | Calculated from the area of the melting peak. | |
| TGA | Decomposition Temp. (T_onset_) | The temperature at which significant mass loss begins. |
Visualized Workflows and Relationships
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Relationship between analytical techniques and the information derived.
Caption: Logical workflow for HPLC method development for this compound analysis.
References
- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal analysis DSC, TGA, DTA, calorimeter – Orbit [orbit-scientificgroup.com]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
Application Note: Purity Assessment of Orthocaine using Thin Layer Chromatography (TLC)
Application Notes: Infrared (IR) Spectroscopy for Orthocaine Functional Group Analysis
Introduction
Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent. Its chemical structure comprises a benzene ring substituted with hydroxyl, amino, and methyl ester functional groups. Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, which reveals the vibrational modes of the different chemical bonds within the molecule. This application note provides a detailed protocol for the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy to identify its key functional groups.
Principle of IR Spectroscopy
Infrared spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and the intensity of the radiation at that frequency is reduced. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands in an IR spectrum provide valuable information about the functional groups present in a molecule.
Functional Groups of this compound
The main functional groups present in the this compound molecule that can be identified using IR spectroscopy are:
-
Amino group (-NH₂): Responsible for characteristic N-H stretching and bending vibrations.
-
Hydroxyl group (-OH): Exhibits a characteristic broad O-H stretching vibration due to hydrogen bonding.
-
Ester group (-COOCH₃): Shows a strong C=O stretching vibration and C-O stretching vibrations.
-
Aromatic ring (benzene): Produces characteristic C-H stretching and C=C in-ring stretching and bending vibrations.
Experimental Protocol: FTIR Analysis of this compound
This protocol outlines the procedure for acquiring an FTIR spectrum of a solid this compound sample using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid samples as it requires minimal sample preparation.
Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory
-
This compound sample (powdered)
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Record a background spectrum to account for any atmospheric interference (e.g., CO₂, water vapor). This is typically done with no sample on the ATR crystal.
-
-
Sample Preparation:
-
Take a small amount of the powdered this compound sample using a clean spatula.
-
Place the sample directly onto the center of the ATR crystal.
-
-
Sample Analysis:
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The acquired spectrum should be baseline corrected and normalized if necessary.
-
Identify the characteristic absorption bands and compare their wavenumbers with the expected values for the functional groups of this compound.
-
-
Cleaning:
-
After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal surface with a lint-free wipe moistened with a suitable solvent like isopropyl alcohol to remove any sample residue.
-
Data Presentation: Characteristic IR Absorption Bands of this compound
The following table summarizes the expected vibrational frequencies for the key functional groups of this compound. These values are based on typical ranges for organic molecules containing these functional groups.[1][2]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | |
| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |
| Ester (-COOCH₃) | C=O Stretch | 1730 - 1715 | Strong |
| C-O Stretch (O-CH₃) | 1300 - 1200 | Strong | |
| C-O Stretch (Ar-C) | 1150 - 1050 | Medium | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C In-ring Stretch | 1600 - 1450 | Medium to Weak | |
| Aromatic C-H Out-of-plane Bend | 900 - 675 | Strong | |
| Alkyl C-H | C-H Stretch (in -CH₃) | 2960 - 2850 | Medium to Weak |
Visualizations
References
Application Note: Mass Spectrometry Analysis for Orthocaine Molecular Ion Confirmation
Abstract
This application note provides a detailed protocol for the confirmation of the molecular ion of Orthocaine (methyl 3-amino-4-hydroxybenzoate) using mass spectrometry. This compound, a local anesthetic, has a molecular weight of 167.16 g/mol and the chemical formula C₈H₉NO₃.[1][2][3][4][5] This document outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) to ensure accurate identification and confirmation of the molecular ion and its characteristic fragments. The presented methodologies are intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound is a local anesthetic agent used to suppress or relieve pain.[1] Accurate and reliable analytical methods are crucial for its identification in various matrices, including pharmaceutical formulations and biological samples. Mass spectrometry is a powerful analytical technique that provides high sensitivity and specificity for the structural elucidation and confirmation of chemical compounds. By measuring the mass-to-charge ratio (m/z) of ionized molecules, mass spectrometry allows for the precise determination of molecular weight and the study of fragmentation patterns, which serve as a molecular fingerprint.
This application note details the experimental procedures for the analysis of this compound using both GC-MS and ESI-MS techniques. GC-MS is a robust method for volatile and semi-volatile compounds, providing characteristic fragmentation patterns upon electron ionization. ESI-MS is a soft ionization technique suitable for polar and thermally labile molecules, which is often coupled with liquid chromatography for the analysis of complex mixtures. The confirmation of the this compound molecular ion is a critical step in its analytical characterization, ensuring the identity and purity of the compound.
Experimental Protocols
Sample Preparation
A stock solution of this compound should be prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL. Working solutions for analysis can be prepared by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL) with the same solvent. For ESI-MS, a final concentration in the low µg/mL to ng/mL range is often sufficient.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis
ESI-MS is a soft ionization technique suitable for the analysis of polar and thermally labile molecules like this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions (for LC-ESI-MS):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): For fragmentation analysis, a collision energy of 10-30 eV can be applied to the precursor ion ([M+H]⁺).
Data Presentation
The expected mass spectral data for this compound is summarized in the table below. The molecular ion and key fragment ions are presented with their corresponding mass-to-charge ratios.
| Analysis Technique | Ion Type | m/z | Interpretation |
| GC-MS (EI) | Molecular Ion [M]⁺• | 167 | Intact molecule with one electron removed. |
| GC-MS (EI) | Fragment Ion | 136 | Loss of a methoxy radical (•OCH₃). |
| GC-MS (EI) | Fragment Ion | 108 | Loss of carbon monoxide (CO) from the m/z 136 fragment. |
| ESI-MS | Protonated Molecule [M+H]⁺ | 168 | Intact molecule with an added proton. |
Visualization of Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of this compound and the proposed fragmentation pathway in Electron Ionization mode.
Experimental workflow for this compound analysis.
Proposed EI fragmentation of this compound.
Discussion
The GC-MS analysis of this compound under electron ionization is expected to yield a clear molecular ion peak at m/z 167, corresponding to the molecular weight of the compound. The fragmentation pattern is a key diagnostic tool. The initial fragmentation likely involves the loss of a methoxy radical (•OCH₃) from the ester group, resulting in a prominent fragment ion at m/z 136. This is a common fragmentation pathway for methyl esters of aromatic acids. Subsequent fragmentation of the m/z 136 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of a fragment ion at m/z 108. The presence of these three key ions provides strong evidence for the identification of this compound.
For ESI-MS analysis in positive ion mode, this compound is expected to be readily protonated, forming the [M+H]⁺ ion at m/z 168. This soft ionization technique typically results in minimal in-source fragmentation, making it ideal for confirming the molecular weight of the intact molecule. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ precursor ion. The resulting product ion spectrum can provide further structural information and enhance the confidence of identification.
Conclusion
The mass spectrometry methods detailed in this application note provide robust and reliable protocols for the confirmation of the molecular ion of this compound. Both GC-MS and ESI-MS techniques offer complementary information for the unambiguous identification of this local anesthetic. The characteristic molecular ion and fragment ions serve as a definitive fingerprint for this compound, making these methods highly suitable for quality control, drug development, and forensic applications. The provided workflows and fragmentation pathways can guide researchers in their analytical investigations of this compound and related compounds.
References
- 1. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for preclinical pharmacokinetic study of QX-OH, a novel long-acting local anesthetic, in sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Orthocaine Using High-Performance Liquid Chromatography (HPLC)
Introduction
Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a topical local anesthetic.[1][2] Its limited solubility in water has historically restricted its application, often being used in powdered form on wounds.[2] Accurate and precise quantification of this compound in pharmaceutical formulations and research samples is crucial for ensuring product quality, safety, and efficacy. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, accurate, and reproducible for routine analysis in a laboratory setting.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from potential excipients and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The isocratic elution allows for a stable baseline and reproducible retention times. Quantification is performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption and comparing the peak area of the sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 295 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Solvents: Use HPLC grade acetonitrile, methanol, and water.
-
Buffer Preparation (0.05 M KH2PO4, pH 3.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a topical cream formulation is provided below:
-
Accurately weigh an amount of cream equivalent to 1 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream and dissolve the this compound.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtrate with the mobile phase if necessary to bring the concentration within the calibration range.
4. Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on a placebo spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.[5]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be evaluated by slightly varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.[5][6]
Quantitative Data Summary
The following tables summarize the expected quantitative data from the method validation. (Note: This data is hypothetical and serves as an example of expected performance.)
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of replicate injections | ≤ 2.0% | 0.8% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 |
Table 3: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
Table 4: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5.0 | 1.1 | 1.5 |
| 10.0 | 0.9 | 1.2 |
| 15.0 | 0.8 | 1.1 |
Table 5: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
References
Application Notes and Protocols for In Vivo Testing of Orthocaine's Anesthetic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine is a local anesthetic agent.[1][2] Historically, its clinical application has been limited due to its low solubility in water, though it has been used in powdered form for application to wounds.[1] Like other local anesthetics, this compound is understood to exert its effects by blocking nerve impulses, primarily through interaction with voltage-gated sodium channels.[3][4][5][6] This document provides detailed experimental protocols for the in vivo evaluation of this compound's anesthetic properties, based on established models for local anesthetic testing.
Note: Published in vivo quantitative efficacy data specifically for this compound is scarce. The data presented in the following tables are hypothetical and for illustrative purposes to serve as a template for experimental design and data presentation. Researchers should establish these parameters empirically.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Local anesthetics, including presumably this compound, function by reversibly binding to voltage-gated sodium channels in the nerve membrane.[3][4][5] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. By blocking this crucial step in nerve impulse transmission, local anesthetics prevent the signal of pain from reaching the central nervous system. The effectiveness of a local anesthetic is influenced by its lipid solubility, which facilitates its passage through the nerve sheath and membrane.[7]
Caption: Signaling pathway of this compound's anesthetic action.
I. Infiltration Anesthesia Model
This model assesses the local anesthetic effect of this compound when infiltrated directly into the skin. The von Frey filament test is used to measure the mechanical sensory threshold.
A. Experimental Protocol: Intradermal Infiltration and Von Frey Test
-
Animals: Adult male Wistar rats (200-250g) are used. Animals are acclimated for at least one week before the experiment.
-
Habituation: For three days prior to testing, animals are placed in the testing chambers on an elevated wire mesh floor for acclimatization.
-
Baseline Measurement: The baseline mechanical withdrawal threshold is determined for the plantar surface of the hind paw using von Frey filaments.
-
This compound Administration: A predetermined dose of this compound (e.g., in a suitable vehicle, given its low water solubility) is injected intradermally into the plantar surface of one hind paw. The contralateral paw is injected with the vehicle as a control.
-
Post-Administration Testing: At various time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) after injection, the mechanical withdrawal threshold is reassessed.
-
Endpoint: The primary endpoint is the paw withdrawal threshold in grams. An increase in the threshold indicates an anesthetic effect. The onset of action is the time to the first significant increase in the threshold, and the duration of action is the time until the threshold returns to baseline.
Caption: Workflow for the intradermal infiltration and von Frey test.
B. Data Presentation
Table 1: Hypothetical Efficacy of Intradermal this compound in the Von Frey Test
| Treatment Group | N | Onset of Action (min) | Peak Effect (g) | Duration of Action (min) |
| Vehicle Control | 8 | N/A | 15.2 ± 1.5 | N/A |
| 0.5% this compound | 8 | 7.3 ± 1.2 | 45.8 ± 3.1 | 45.6 ± 5.8 |
| 1.0% this compound | 8 | 5.1 ± 0.9 | 58.2 ± 2.5 | 78.3 ± 7.2 |
| 2.0% this compound | 8 | 3.5 ± 0.6 | 60.0 (cutoff) | 110.5 ± 9.4 |
Data are presented as mean ± SEM. N/A = Not Applicable.
II. Peripheral Nerve Block Model
This model evaluates the ability of this compound to produce both sensory and motor nerve blockade when administered around a major nerve trunk, such as the sciatic nerve.
A. Experimental Protocol: Rat Sciatic Nerve Block
-
Animals: Adult Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: The animals are lightly anesthetized (e.g., with isoflurane) to allow for the procedure.
-
Nerve Localization: The sciatic nerve is localized, potentially with the aid of a nerve stimulator or ultrasound guidance for accuracy.[4][8][9]
-
This compound Administration: A single injection of this compound solution (or suspension) is administered perineurally to the sciatic nerve. A control group receives a vehicle injection.
-
Sensory Block Assessment (Tail-Flick Test): The latency to withdraw the tail from a radiant heat source is measured at set intervals post-injection.[3][5][10] An increase in latency indicates a sensory block. A cut-off time is established to prevent tissue damage.
-
Motor Block Assessment: Motor function can be assessed using a grip strength meter or by observing for foot drop and deficits in righting reflexes at the same time intervals.
-
Endpoints: The primary endpoints are the latency of tail withdrawal (sensory) and grip strength (motor). Onset, duration, and magnitude of both sensory and motor block are determined.
Caption: Workflow for the rat sciatic nerve block model.
B. Data Presentation
Table 2: Hypothetical Efficacy of this compound in Sciatic Nerve Block Model
| Treatment Group | N | Sensory Block Onset (min) | Sensory Block Duration (min) | Motor Block Onset (min) | Motor Block Duration (min) |
| Vehicle Control | 8 | N/A | N/A | N/A | N/A |
| 1.0% this compound | 8 | 10.2 ± 1.5 | 55.4 ± 6.1 | 15.1 ± 2.0 | 40.8 ± 5.3 |
| 2.0% this compound | 8 | 6.8 ± 1.1 | 95.7 ± 8.9 | 10.5 ± 1.7 | 75.2 ± 7.8 |
Data are presented as mean ± SEM. N/A = Not Applicable.
III. Acute Toxicity Study
A preliminary acute toxicity study is crucial to determine the safety profile of this compound.
A. Experimental Protocol: Acute Systemic Toxicity
-
Animals: Mice (e.g., NIH strain) are used, with an equal number of males and females.
-
Dose Escalation: Different groups of animals receive a single subcutaneous injection of escalating doses of this compound. A control group receives the vehicle.
-
Observation: Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions) and mortality for a period of at least 24 hours.
-
Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50).
B. Data Presentation
Table 3: Hypothetical Acute Toxicity of Subcutaneous this compound in Mice
| Dose (mg/kg) | N (Male/Female) | Clinical Signs of Toxicity | Mortality (%) |
| Vehicle | 5/5 | None Observed | 0 |
| 10 | 5/5 | None Observed | 0 |
| 20 | 5/5 | Mild sedation, recovered | 0 |
| 40 | 5/5 | Sedation, labored breathing | 20 |
| 80 | 5/5 | Severe sedation, convulsions | 60 |
| 160 | 5/5 | Rapid onset of convulsions | 100 |
NOAEL is estimated to be 10 mg/kg in this hypothetical study.
Conclusion
The protocols outlined in this document provide a framework for the comprehensive in vivo evaluation of the anesthetic efficacy and safety of this compound. By employing established models such as intradermal infiltration with von Frey testing and the sciatic nerve block, researchers can characterize the onset, duration, and magnitude of its anesthetic effects. It is imperative that these functional assessments are complemented by appropriate toxicity studies to establish a therapeutic window. Due to the limited availability of public data on this compound, the dose ranges, and expected outcomes provided herein are illustrative and must be determined empirically.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The molecular interaction between local anesthetic/antiarrhythmic agents and voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of local anesthetics with voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Effective Concentration (MEC95) of different volumes of ropivacaine for ultrasound-guided caudal epidural block: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration of local anesthetics is important in nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local anesthetic inhibition of a bacterial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Orthocaine in Topical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine (Methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent historically used for topical pain relief.[1][2] Despite its established anesthetic properties, its application in modern topical formulations has been limited, primarily due to its low aqueous solubility.[1] These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this compound in novel topical formulations for research purposes. This document outlines the physicochemical properties of this compound, suggests formulation strategies to enhance its delivery, and provides detailed experimental protocols for its evaluation.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing effective topical formulations.
| Property | Value | Reference |
| Chemical Name | Methyl 3-amino-4-hydroxybenzoate | [1] |
| CAS Number | 536-25-4 | [2] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | - Low solubility in water- Soluble in DMSO (100 mg/mL with sonication) | [1][2] |
| Storage | 4°C, protected from light | [2] |
Formulation Strategies for Topical this compound
The primary challenge in formulating this compound for topical application is its poor water solubility. To overcome this, various formulation strategies can be employed to enhance its solubility and skin permeation.
Solvent Systems and Co-solvents
Utilizing a suitable solvent system is the most direct approach to incorporate this compound into a topical formulation.
-
Glycols: Propylene glycol and polyethylene glycols (PEGs) are common co-solvents in topical formulations that can enhance the solubility of lipophilic drugs.
-
Alcohols: Ethanol can be used in limited concentrations to improve solubility, but its potential for skin irritation must be considered.
-
Oils: For ointment or cream formulations, this compound can be dissolved in the oil phase. The choice of oil will depend on the desired consistency and skin feel of the final product.
Emulsion-Based Systems (Creams and Lotions)
Oil-in-water (o/w) or water-in-oil (w/o) emulsions can serve as effective delivery vehicles for this compound.
-
Oil Phase Selection: The oil phase should be selected based on its ability to solubilize this compound.
-
Surfactants and Emulsifiers: A suitable emulsifying agent (e.g., Tweens, Spans, cetearyl alcohol) is necessary to stabilize the emulsion.
-
Penetration Enhancers: Ingredients like fatty acids (e.g., oleic acid) and terpenes can be included to improve the penetration of this compound through the stratum corneum.
Gels
Gels offer a cosmetically elegant and easy-to-apply vehicle for topical drug delivery.
-
Gelling Agents: Carbomers (e.g., Carbopol®), poloxamers, and cellulose derivatives (e.g., HPMC) can be used to create a gel matrix.[3]
-
pH Adjustment: The pH of the gel should be optimized for both drug stability and skin compatibility.
Microemulsions and Nanoemulsions
These advanced delivery systems consist of nano-sized droplets of oil and water, which can significantly enhance the solubility and skin penetration of poorly soluble drugs.[3]
Experimental Protocols
The following protocols provide a starting point for the formulation and evaluation of topical this compound for research applications. Researchers should optimize these protocols based on their specific experimental goals.
Protocol for Preparation of an this compound Gel (Hypothetical Formulation)
This protocol describes the preparation of a 2% this compound hydrogel.
Materials:
-
This compound powder
-
Propylene Glycol
-
Carbopol® 940 (or similar gelling agent)
-
Triethanolamine (TEA)
-
Purified Water
Procedure:
-
This compound Solution: In a beaker, dissolve 2 g of this compound powder in 20 mL of propylene glycol with gentle heating and stirring until a clear solution is obtained.
-
Gel Base Preparation: In a separate beaker, disperse 1 g of Carbopol® 940 in 77 mL of purified water with continuous stirring. Avoid clump formation.
-
Mixing: Slowly add the this compound solution to the Carbopol® dispersion while stirring continuously.
-
Neutralization: Add triethanolamine dropwise to the mixture while monitoring the pH. Continue adding until a pH of 6.5-7.0 is reached and a clear, viscous gel is formed.
-
Homogenization: Homogenize the gel to ensure uniform drug distribution.
-
Storage: Store the gel in an airtight container at 4°C, protected from light.
Protocol for In Vitro Skin Permeation Study
This protocol outlines a method for evaluating the skin permeation of a topical this compound formulation using a Franz diffusion cell.[4][5]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat or porcine)
-
Phosphate-buffered saline (PBS) pH 7.4 (receptor solution)
-
This compound formulation
-
Syringes and needles for sampling
-
HPLC or other suitable analytical method for this compound quantification
Procedure:
-
Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Assemble the Franz diffusion cell and fill the receptor compartment with pre-warmed PBS, ensuring no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Dosing: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed PBS.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Protocol for In Vivo Efficacy Testing in a Rodent Model (Tail-Flick Test)
This protocol describes a common method for assessing the local anesthetic efficacy of a topical formulation in rats or mice.[6]
Materials:
-
Rats or mice
-
Tail-flick analgesia meter
-
This compound formulation
-
Control formulation (placebo)
-
Animal restrainers
Procedure:
-
Acclimatization: Acclimatize the animals to the testing environment and restrainers.
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a heat stimulus to the tail and recording the time it takes for the animal to flick its tail away.
-
Formulation Application: Apply a defined amount of the this compound formulation or placebo to a specific area of the tail.
-
Post-treatment Measurements: At various time points after application (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each time point to determine the onset and duration of the anesthetic effect.
Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for Topical Formulation Development
Caption: Workflow for the development and evaluation of a topical this compound formulation.
Safety Considerations
As with all local anesthetics, systemic absorption of this compound can lead to toxicity.[6] Researchers should be mindful of the following factors that can increase systemic absorption:
-
Concentration of this compound: Higher concentrations may lead to increased systemic uptake.
-
Application Area: Application to large surface areas should be avoided.
-
Skin Integrity: Application to broken or inflamed skin can significantly increase absorption.
-
Occlusion: Covering the application site with a dressing can enhance penetration and systemic absorption.
It is recommended to conduct appropriate safety and toxicity studies, especially when developing formulations with high concentrations of this compound or penetration enhancers.
Conclusion
While the low aqueous solubility of this compound presents a formulation challenge, modern formulation strategies offer promising avenues for its development as a topical anesthetic for research applications. By carefully selecting excipients and employing advanced delivery systems, researchers can enhance its solubility and skin permeation. The protocols and information provided in these application notes serve as a foundation for the rational design and evaluation of novel topical this compound formulations. Further research is warranted to fully elucidate the potential of this compound in this domain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery [cronfa.swan.ac.uk]
- 6. Effects of Topical Anesthetics on Behavior, Plasma Corticosterone, and Blood Glucose Levels after Tail Biopsy of C57BL/6NHSD Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthocaine as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthocaine, a local anesthetic, serves as a critical analytical standard for its quantification and identification in pharmaceutical formulations, biological matrices, and during various stages of drug development. Its precise and accurate measurement is paramount for quality control, pharmacokinetic studies, and stability testing. This application note provides a detailed protocol for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation, identification, and quantification of chemical compounds. The methodologies outlined are based on established chromatographic principles for local anesthetics and provide a robust framework for routine analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and a comprehensive step-by-step protocol for the chromatographic analysis of this compound.
Materials and Reagents
-
This compound reference standard (CAS 536-25-4)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Sodium hydroxide
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Standard Solutions and Mobile Phase
2.3.1. Standard Stock Solution of this compound (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
2.3.3. Mobile Phase Preparation (Phosphate Buffer:Acetonitrile)
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a suitable ratio (e.g., 70:30 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 20 minutes.
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Method Validation and Data Presentation
Method validation is crucial to ensure the reliability of the analytical data. Key validation parameters for the chromatographic analysis of this compound are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 4-6 minutes |
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound using HPLC is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis by HPLC.
Stability-Indicating Assay Development
For stability studies, a method that can separate the active pharmaceutical ingredient (API) from its degradation products is required. Forced degradation studies are performed to develop a stability-indicating method.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
The use of this compound as an analytical standard is essential for ensuring the quality and safety of pharmaceutical products. The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. Proper method validation is critical to guarantee that the obtained results are accurate and precise. The provided workflows can be adapted for various applications in research, quality control, and drug development.
References
Application of Orthocaine in Peripheral Nerve Block Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic developed in the late 19th century. Due to its low solubility in water and historical reports of irritation, its clinical and research applications are now considered largely obsolete.[1][2] Modern research on this compound for peripheral nerve block models is not available in contemporary scientific literature. Therefore, this document provides a generalized framework for evaluating a benzoate ester local anesthetic with low water solubility, using this compound as a historical reference and benzocaine as a conceptual analogue. The protocols and data presented are representative and intended to serve as a template for research into novel, poorly soluble anesthetic agents.
Introduction
This compound is a benzoate ester local anesthetic.[1] Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[3][4] By preventing sodium influx, this compound inhibits the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses.[3][4] Its low water solubility presents a significant challenge for formulation and delivery in aqueous solutions suitable for injection.[5] Historically, it was used as a powder for topical application on wounds.[5] Research into novel formulations, such as lipid-based depots or nanoencapsulation, could be a potential avenue to explore the utility of poorly soluble anesthetics like this compound in peripheral nerve blocks.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Local anesthetics, including those of the benzoate ester class, exert their effects by interacting with voltage-gated sodium channels (VGSCs) on the interior of the nerve cell membrane.[3] The un-ionized, lipophilic form of the anesthetic molecule is thought to diffuse across the nerve sheath and cell membrane.[3] Once inside the axoplasm, an equilibrium is established, and the ionized, cationic form of the molecule binds to a specific receptor site within the sodium channel.[3] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.[3][4]
Quantitative Data from Representative Models
As no specific quantitative data for this compound in peripheral nerve block models is available, the following tables present hypothetical, yet plausible, data based on the expected characteristics of a short-acting, poorly soluble benzoate ester anesthetic. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Dose-Response Characteristics of a Representative Benzoate Ester in a Rodent Sciatic Nerve Block Model
| Concentration (%) | Onset of Sensory Block (minutes) | Duration of Sensory Block (minutes) | Onset of Motor Block (minutes) | Duration of Motor Block (minutes) |
| 0.5 | 15 ± 3 | 35 ± 8 | 20 ± 4 | 25 ± 6 |
| 1.0 | 10 ± 2 | 60 ± 12 | 15 ± 3 | 45 ± 9 |
| 2.0 | 5 ± 1 | 90 ± 15 | 8 ± 2 | 70 ± 11 |
Table 2: Comparative Efficacy with Standard Local Anesthetics
| Agent | Concentration (%) | Onset of Action | Duration of Action | Potency |
| Hypothetical Benzoate Ester | 1.0 | Fast | Short | Low |
| Lidocaine | 1.0 | Fast | Intermediate | Intermediate |
| Bupivacaine | 0.25 | Slow | Long | High |
Experimental Protocols
The following are detailed protocols for preclinical evaluation of a poorly soluble local anesthetic in a peripheral nerve block model.
Formulation of a Poorly Soluble Anesthetic
Due to the low water solubility of agents like this compound, a suitable vehicle is required for in vivo administration.
Objective: To prepare a stable formulation of the test anesthetic for perineural injection.
Materials:
-
Test anesthetic powder (e.g., this compound)
-
Vehicle (e.g., Kolliphor® HS 15, Cyclodextrin-based solution, or a lipid emulsion)
-
Sterile saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator
Protocol:
-
Determine the desired final concentration of the anesthetic.
-
In a sterile container, dissolve the appropriate amount of the vehicle in sterile saline.
-
Gradually add the anesthetic powder to the vehicle solution while continuously mixing using a vortex mixer.
-
Once the powder is suspended, sonicate the mixture in a water bath until a homogenous solution or stable suspension is achieved.
-
Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the formulation for any precipitation or phase separation before use.
In Vivo Rodent Sciatic Nerve Block Model
This model is widely used to assess the efficacy of local anesthetics on both sensory and motor nerve function.
Objective: To evaluate the onset, duration, and intensity of sensory and motor blockade produced by the test anesthetic.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test anesthetic formulation
-
Control vehicle
-
Insulin syringes with 30-gauge needles
-
Nerve stimulator
-
Hot plate or radiant heat source for sensory testing
-
Grip strength meter for motor testing
-
Animal clippers
-
Anesthetic for brief animal handling (e.g., isoflurane)
Experimental Workflow:
Protocol:
-
Animal Acclimatization and Baseline Testing:
-
Acclimatize animals to the testing environment for at least 3 days prior to the experiment.
-
Establish baseline measurements for sensory function (e.g., paw withdrawal latency to a thermal stimulus) and motor function (e.g., grip strength or extensor postural thrust).
-
-
Anesthesia and Injection:
-
Briefly anesthetize the rat with isoflurane.
-
Shave the fur over the hip and thigh of the hind limb to be injected.
-
Palpate the sciatic notch between the greater trochanter and the ischial tuberosity.
-
Insert the needle perpendicular to the skin at the sciatic notch until a motor response (e.g., paw twitch) is elicited with a nerve stimulator at a low current (e.g., 0.5 mA).
-
Without moving the needle, inject a small volume (e.g., 0.1-0.2 mL) of the test anesthetic formulation or vehicle control.
-
-
Post-Injection Assessment:
-
Allow the animal to recover from anesthesia.
-
Assess sensory and motor function at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) until function returns to baseline.
-
Sensory Block Assessment: Measure the latency of paw withdrawal from a thermal stimulus. A significant increase in latency indicates a sensory block.
-
Motor Block Assessment: Observe for signs of motor deficit (e.g., foot drop) and quantify motor function using a grip strength meter or by scoring the ability to ambulate.
-
-
Data Analysis:
-
Onset of Block: The time from injection to the first observation of a significant sensory or motor deficit.
-
Duration of Block: The time from the onset of the block until the sensory and motor functions return to baseline levels.
-
Compare the effects of different concentrations of the test anesthetic and the vehicle control using appropriate statistical methods (e.g., ANOVA).
-
Conclusion
While this compound itself is of historical interest, the principles of its chemical class—benzoate esters—and the challenges posed by its low solubility are relevant to modern local anesthetic research. The development of novel formulations to effectively deliver poorly soluble anesthetic agents to peripheral nerves remains a significant area of interest. The protocols and conceptual framework provided here offer a starting point for the preclinical evaluation of such novel compounds in peripheral nerve block models, aiming to characterize their efficacy and potential for clinical translation.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Low Water Solubility of Orthocaine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers encountering challenges with the low aqueous solubility of Orthocaine (methyl 3-amino-4-hydroxybenzoate) in their experimental work. This document offers a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to effectively increase the solubility of this compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility low?
This compound is a local anesthetic.[1][2][3] Its limited water solubility is a known characteristic that can hinder its application in aqueous research environments.[1] The molecule possesses both a hydrophobic benzene ring and functional groups that can participate in hydrogen bonding. However, the overall molecular structure results in a crystalline solid that is "almost insoluble in cold water".[4]
Q2: What is the pKa of this compound?
The predicted acid dissociation constant (pKa) of this compound is 8.15 ± 0.18.[5][6][7] This value is crucial for developing solubility enhancement strategies based on pH modification.
Q3: What are the common methods to improve the water solubility of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the aqueous solubility of compounds like this compound. These include:
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule, thereby increasing its interaction with water.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubility of a non-polar compound.
-
Salt Formation: Converting the molecule into a salt form, which often exhibits higher aqueous solubility. This compound is known to form water-soluble salts with hydrochloric acid (HCl) and hydrobromic acid (HBr).[4]
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the drug molecules.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.
-
Solid Dispersion: Dispersing the drug in a solid matrix of a hydrophilic carrier.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
-
Question: I dissolved this compound in an acidic solution, but it crashed out when I adjusted the pH to my desired experimental conditions. Why did this happen and how can I fix it?
-
Answer: This is likely due to the pH of your final solution being at or near the isoelectric point of this compound, where its net charge is zero and its solubility is at a minimum. Given its predicted pKa of 8.15, this compound is a weak base and will be more soluble in acidic conditions where the amino group is protonated. To resolve this, you can either lower the final pH of your buffer system, if your experiment allows, or consider using a co-solvent to maintain solubility at the desired pH.
Issue 2: The concentration of this compound I can achieve is too low for my assay.
-
Question: I need a higher concentration of this compound in my aqueous medium than I am currently able to achieve. What are my options?
-
Answer: If you have already optimized the pH, consider using a co-solvent system. Common water-miscible co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs). You can also explore the use of cyclodextrins to form an inclusion complex, which can significantly enhance aqueous solubility.
Issue 3: I am concerned about the potential toxicity of the solubilizing agents in my cell-based or in vivo experiments.
-
Question: What are some biocompatible options for improving this compound solubility?
-
Answer: For biological experiments, it is crucial to use solubilizing agents with low toxicity. For pH adjustment, consider using biologically compatible buffers like phosphate-buffered saline (PBS) or citrate buffers. If using co-solvents, ethanol is often used in small concentrations. For cyclodextrins, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile. Always perform vehicle control experiments to assess the effect of the solubilizing agent alone on your experimental system.
Quantitative Data Summary
The following tables summarize key properties of this compound and provide representative data for solubility enhancement strategies based on structurally similar compounds, due to the limited availability of specific quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [8] |
| Molecular Weight | 167.16 g/mol | [8] |
| Melting Point | 141-143 °C | [7] |
| Predicted pKa | 8.15 ± 0.18 | [5][6][7] |
| Solubility in Cold Water | Almost insoluble | [4] |
| Solubility in Hot Water | Moderately soluble with gradual decomposition | [4] |
| Solubility in Ethanol | 1 g in 6 mL | [4] |
| Solubility in Diethyl Ether | 1 g in 50 mL | [4] |
| Solubility in Aqueous NaOH | Readily dissolves | [4] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To prepare an aqueous stock solution of this compound by lowering the pH.
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of a suitable acid (e.g., 1 M HCl) dropwise while stirring until the this compound dissolves completely. The solution should become clear.
-
Slowly add your desired aqueous buffer to the dissolved this compound solution, while continuously monitoring the pH.
-
Adjust the final pH to at least 2 pH units below the pKa of this compound (i.e., pH < 6.15) to ensure the majority of the compound remains in its protonated, soluble form.
-
Bring the solution to the final desired volume with the buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
dot
Caption: Workflow for solubilizing this compound using pH adjustment.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To prepare an aqueous stock solution of this compound using a water-miscible co-solvent.
Methodology:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Determine the maximum concentration of this compound that can be dissolved in the pure co-solvent.
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent.
-
Slowly add the aqueous buffer to the co-solvent stock solution while stirring. The final concentration of the co-solvent should be kept as low as possible, ideally below 5% (v/v) for most biological applications, to minimize potential toxicity.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound or the ratio of co-solvent to aqueous buffer needs to be adjusted.
-
Filter the final solution through a 0.22 µm syringe filter.
dot
Caption: Workflow for solubilizing this compound using a co-solvent.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin at a desired concentration (e.g., 10% w/v).
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Centrifuge or filter the solution to remove the undissolved this compound.
-
The clear supernatant will contain the solubilized this compound-cyclodextrin complex. The concentration of this compound in the supernatant can be determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.
dot
Caption: Workflow for solubilizing this compound via cyclodextrin complexation.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting common solubility issues with this compound.
dot
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [drugfuture.com]
- 5. Methyl 3-amino-4-hydroxybenzoate manufacturers and suppliers in india [chemicalbook.com]
- 6. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
challenges in the chemical synthesis of Orthocaine
Welcome to the technical support center for the chemical synthesis of Orthocaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this local anesthetic.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and economical method for synthesizing this compound (methyl 3-amino-4-hydroxybenzoate) involves a two-step process starting from para-hydroxy methyl benzoate.[1] The first step is the nitration of the benzene ring, followed by the reduction of the resulting nitro group to an amine.[1]
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is paramount during the nitration of p-hydroxy methyl benzoate. The reaction is typically carried out at low temperatures (5-15°C) to minimize the formation of undesired ortho- and dinitro-isomers, which can significantly lower the yield and complicate purification.[2][3] The purity of the starting p-hydroxy methyl benzoate is also crucial for achieving a good yield.[2]
Q3: Which reducing agent is most effective for the reduction of the nitro group to an amine in this compound synthesis?
A3: Several reducing agents can be employed, including tin(II) chloride (SnCl₂), iron in acidic medium, and catalytic hydrogenation.[4][5] One study found sodium dithionite to be a particularly effective and efficient reagent for this transformation, leading to a good yield of this compound.[1] The choice of reducing agent can be critical to avoid side reactions and ensure a complete conversion.
Q4: My final this compound product is discolored. What is the likely cause and how can I prevent it?
A4: Discoloration in aminophenols like this compound is often due to oxidation.[6] These compounds can be sensitive to air and light, leading to the formation of colored impurities. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final steps of the synthesis, purification, and drying. Storing the final product in a dark, cool place is also recommended.[6]
Q5: I am having difficulty purifying the final this compound product. What are some common challenges and solutions?
A5: The purification of aminophenols can be challenging due to their polarity and susceptibility to oxidation.[6][7] Standard crystallization may not be sufficient to remove all impurities.[6] A common technique involves the careful adjustment of pH during aqueous workup and extraction to separate the desired product from byproducts.[8][9] Column chromatography can also be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Low Yield in Nitration Step
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Lower than expected yield of methyl 3-nitro-4-hydroxybenzoate. | Inadequate temperature control: Reaction temperature was too high, leading to the formation of ortho- and dinitro- byproducts.[2][3] | Maintain the reaction temperature strictly between 5-15°C using an ice bath. Add the nitrating agent slowly to prevent exothermic spikes. |
| Impure starting material: The p-hydroxy methyl benzoate used was not of high purity.[2] | Use high-purity starting material. If necessary, recrystallize the p-hydroxy methyl benzoate before use. | |
| Incomplete reaction: Insufficient reaction time or inadequate mixing. | Ensure vigorous stirring throughout the addition of the nitrating agent and for a sufficient period afterward to ensure the reaction goes to completion. |
Incomplete Reduction of the Nitro Group
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Presence of the nitro-intermediate in the final product (confirmed by TLC or other analytical methods). | Insufficient reducing agent: The molar ratio of the reducing agent to the nitro compound was too low. | Use a sufficient excess of the chosen reducing agent. Refer to optimized literature protocols for the specific agent being used. |
| Inactive reducing agent: The reducing agent may have degraded due to improper storage. | Use a fresh, high-quality reducing agent. | |
| Poor reaction conditions: Incorrect solvent, temperature, or pH for the chosen reducing agent.[4][5] | Ensure the reaction conditions are optimized for the specific reducing agent. For example, some reductions require acidic conditions, while others are performed in neutral or basic media. |
Formation of Impurities
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Presence of multiple spots on TLC analysis of the crude product. | Formation of isomeric byproducts: During nitration, ortho-isomers may have formed.[3] | Improve temperature control during nitration. Isomeric impurities can sometimes be removed by careful recrystallization or column chromatography. |
| Oxidation of the final product: The aminophenol is sensitive to air.[6] | Handle the product under an inert atmosphere, especially during purification and drying. Use degassed solvents. | |
| Side reactions during reduction: Depending on the reducing agent, other functional groups might be affected, or side reactions could occur. | Choose a reducing agent that is selective for the nitro group under the given reaction conditions.[4][5] |
Experimental Protocols
Step 1: Nitration of p-Hydroxy Methyl Benzoate
Materials:
-
p-Hydroxy methyl benzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add p-hydroxy methyl benzoate to the cold sulfuric acid while stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of p-hydroxy methyl benzoate, ensuring the temperature is maintained between 5-15°C.[2]
-
After the addition is complete, continue stirring for an additional 15-30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The solid precipitate, methyl 3-nitro-4-hydroxybenzoate, is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from methanol.[2]
Step 2: Reduction of Methyl 3-Nitro-4-Hydroxybenzoate to this compound
Materials:
-
Methyl 3-nitro-4-hydroxybenzoate
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve methyl 3-nitro-4-hydroxybenzoate in a mixture of ethanol and water in a round-bottom flask.
-
Heat the solution gently and add sodium dithionite portion-wise. The reaction is often exothermic.
-
After the addition is complete, monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the synthetic workflow and a logic diagram for troubleshooting common issues.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. brainly.com [brainly.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 9. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Orthocaine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Orthocaine (methyl 3-amino-4-hydroxybenzoate), with a specific focus on the critical reduction step of methyl 4-hydroxy-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of the nitro group in the synthesis of this compound?
A1: The most frequently employed methods for the reduction of the aromatic nitro group in the presence of an ester, as in the synthesis of this compound, include catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.
-
Chemical Reduction: Common reagents for chemical reduction include:
Q2: Which reduction method is considered the most efficient for this compound synthesis?
A2: The efficiency of a reduction method can be context-dependent, balancing factors like yield, reaction time, cost, and safety. One study highlighted sodium dithionite as a particularly effective agent for this transformation, producing the desired product efficiently where other methods like stannous chloride and zinc/HCl were less successful[1]. Catalytic hydrogenation with Pd/C is also known for providing high yields and clean reactions.
Q3: What are the potential side reactions to be aware of during the reduction step?
A3: The primary challenge is the selective reduction of the nitro group without affecting the methyl ester functionality. Potential side reactions include:
-
Hydrolysis of the ester group: This can occur under harsh acidic or basic conditions, leading to the formation of 3-amino-4-hydroxybenzoic acid.
-
Incomplete reduction: This can result in the formation of intermediate species such as nitroso or hydroxylamine compounds.
-
Over-reduction: While less common for aromatic systems, aggressive conditions could potentially affect the aromatic ring.
-
Formation of byproducts from the reducing agent: For example, using sulfur-containing reagents like sodium dithionite can lead to sulfur-containing impurities that may require specific purification steps[2].
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (methyl 4-hydroxy-3-nitrobenzoate) and the appearance of the product (this compound) spot, which will have a different Rf value, indicates the reaction's progression. Staining with an appropriate visualizing agent (e.g., UV light, iodine, or a specific stain for amines) can aid in visualization.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction is complete, the crude this compound is typically isolated by filtration to remove the catalyst (in the case of catalytic hydrogenation) or by an aqueous workup to remove inorganic salts. Further purification can be achieved by:
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of this compound[1].
-
Column Chromatography: Silica gel chromatography can be employed for high-purity isolation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Inactive catalyst (catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of the reducing agent (e.g., old sodium dithionite). | 1. Use fresh, high-quality catalyst. Consider a different catalyst (e.g., Raney Nickel if Pd/C is ineffective). 2. Increase the molar equivalents of the reducing agent. 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC. 4. Use a fresh bottle of sodium dithionite. |
| Low Yield | 1. Hydrolysis of the ester group. 2. Formation of side products. 3. Loss of product during workup or purification. 4. Adsorption of the product onto the catalyst. | 1. Use milder reaction conditions. Avoid strong acids or bases. 2. Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions. 3. Ensure efficient extraction and careful handling during recrystallization. 4. After filtration, wash the catalyst thoroughly with the reaction solvent or a polar solvent in which the product is soluble. |
| Product is colored or contains impurities | 1. Formation of colored byproducts from the oxidation of the product. 2. Residual catalyst or inorganic salts. 3. Formation of azo or azoxy compounds from intermediate condensation. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use activated carbon during recrystallization to remove colored impurities. 2. Ensure thorough washing during the workup. Recrystallization should remove most inorganic salts. 3. Ensure complete reduction by using a sufficient amount of reducing agent and adequate reaction time. |
| Difficulty in filtering the catalyst (catalytic hydrogenation) | 1. Very fine catalyst particles. | 1. Use a pad of Celite® or another filter aid over the filter paper to improve filtration speed and prevent the catalyst from passing through. |
Data Presentation
Table 1: Comparison of Reduction Methods for the Synthesis of this compound
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Not specified | Not specified | Not specified | "Efficient" | [1] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Methanol | Room Temperature | Overnight | >95 (for a similar substrate) | Inferred from general procedures |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 1-3 hours | High (for similar substrates) | Inferred from general procedures |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol | Reflux | Not specified | Variable, can be lower than other methods | [1] |
| Chemical Reduction | Fe / Acetic Acid | Ethanol/Water | Reflux | Not specified | Variable | Inferred from general procedures |
Note: Yields can vary significantly based on the specific experimental conditions and scale of the reaction.
Experimental Protocols
Protocol 1: Reduction via Catalytic Hydrogenation with H₂
Materials:
-
Methyl 4-hydroxy-3-nitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Reduction via Transfer Hydrogenation with Ammonium Formate
Materials:
-
Methyl 4-hydroxy-3-nitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol
-
Celite®
Procedure:
-
To a solution of methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in methanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Perform an aqueous workup to remove any remaining ammonium salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 3: Reduction with Sodium Dithionite
Materials:
-
Methyl 4-hydroxy-3-nitrobenzoate
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol/Water or a similar solvent system
-
Sodium Bicarbonate (optional, for pH adjustment)
Procedure:
-
Dissolve methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in a suitable solvent mixture, such as ethanol and water.
-
In a separate flask, prepare a solution of sodium dithionite (typically 2-4 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.
-
The reaction may be exothermic; maintain the temperature as needed (e.g., with a water bath). The reaction can be heated to increase the rate.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup. This may involve adding a base like sodium bicarbonate to adjust the pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the reduction step.
References
Technical Support Center: Orthocaine Stability and Degradation
Welcome to the technical support center for Orthocaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure (methyl 3-amino-4-hydroxybenzoate), this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be hydrolyzed, especially in the presence of water and under acidic or basic conditions. This process breaks the ester bond, yielding 3-amino-4-hydroxybenzoic acid and methanol.[1] This is often the most common degradation pathway for drugs containing ester linkages.[1]
-
Oxidation: The electron-rich aromatic ring, particularly the amino and hydroxyl substituents, makes this compound susceptible to oxidation.[2][3] Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, and may be accelerated by light and heat.[1][3]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the this compound molecule.[4] Photodegradation can involve complex reaction pathways, including oxidation.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products correspond to the degradation pathways:
-
Hydrolytic Degradation Product: 3-amino-4-hydroxybenzoic acid and methanol.
-
Oxidative Degradation Products: Oxidation of the phenol and amino groups can lead to the formation of quinone-imine type structures and other colored degradation products. The exact structures would require identification by techniques like mass spectrometry (MS).
-
Photolytic Degradation Products: Photodegradation can result in a variety of products, often arising from complex radical-mediated reactions. Identification of these products would necessitate the use of advanced analytical techniques like LC-MS/MS.[5][6]
Q3: What factors are known to affect the stability of this compound?
A3: The stability of this compound is influenced by several factors:
-
pH: The rate of hydrolysis of the ester group is pH-dependent. Both acidic and basic conditions can catalyze this degradation.
-
Temperature: Higher temperatures generally accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.
-
Light: Exposure to light, particularly in the UV spectrum, can cause photodegradation.[4]
-
Oxygen: The presence of oxygen can promote oxidative degradation of the amino and phenolic moieties.[2]
-
Excipients: In a formulation, interactions between this compound and excipients can impact its stability. It is crucial to conduct compatibility studies with all formulation components.
Q4: How can I prevent the degradation of this compound during my experiments and in storage?
A4: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of solutions within a range where this compound exhibits maximum stability. This typically requires the use of appropriate buffer systems.
-
Temperature Control: Store this compound, both as a solid and in solution, at controlled, cool temperatures and avoid exposure to excessive heat.
-
Light Protection: Protect this compound from light by using amber-colored containers or by working in a light-controlled environment.[1]
-
Inert Atmosphere: For solutions or solid-state storage where oxidation is a concern, consider purging containers with an inert gas like nitrogen or argon.[1]
-
Antioxidants: In liquid formulations, the inclusion of antioxidants may help to prevent oxidative degradation.
-
Proper Excipient Selection: Ensure all excipients used in a formulation are compatible with this compound and do not promote its degradation.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period. | Hydrolysis of the ester group due to inappropriate pH. | 1. Measure the pH of your solution. 2. Adjust the pH to a more neutral range using a suitable buffer. 3. Perform a time-course study at different pH values to determine the optimal pH for stability. |
| Development of coloration (e.g., yellowing or browning) in this compound solutions or solid samples. | Oxidation of the amino or phenolic groups. | 1. Check for exposure to air and light. 2. Store samples under an inert atmosphere (e.g., nitrogen). 3. Protect samples from light using amber vials or by wrapping containers in foil. 4. Consider adding an antioxidant to solutions. |
| Appearance of new peaks in HPLC chromatograms during a stability study. | Degradation of this compound. | 1. Identify the conditions under which the new peaks appear (e.g., heat, light, specific pH). 2. Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with that of this compound. 3. If possible, use LC-MS to identify the mass of the degradation products to help elucidate their structures.[5][6] |
| Poor recovery of this compound from a formulation. | Interaction with excipients leading to degradation or adsorption. | 1. Conduct compatibility studies with individual excipients. 2. Analyze for degradation products. 3. Evaluate if this compound is adsorbing to container surfaces. |
Quantitative Data Summary
Specific kinetic data, such as degradation rate constants (k) and half-life (t½) for this compound under various stress conditions, are not extensively available in the public domain. The following table provides a qualitative summary of this compound's expected stability based on its chemical structure and general principles of drug degradation.
| Stress Condition | Parameter | Expected Stability of this compound | Primary Degradation Pathway |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Labile | Hydrolysis |
| Neutral (e.g., water) | Moderately Stable | Hydrolysis | |
| Basic (e.g., 0.1 M NaOH) | Labile | Hydrolysis | |
| Oxidative | 3% H₂O₂ | Labile | Oxidation |
| Thermal | 60°C (in solution) | Moderately Labile | Hydrolysis, Oxidation |
| 60°C (solid state) | More Stable than in solution | Oxidation | |
| Photolytic | UV/Visible Light | Labile | Photodegradation (including photo-oxidation) |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[7]
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Expose to 60°C in a hot air oven for 48 hours.
-
Dissolve a known amount of the stressed solid in methanol and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in water:methanol 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the solution by HPLC.
-
-
Control Samples: Prepare control samples for each stress condition by subjecting the respective solvent/reagent without this compound to the same conditions. Also, analyze an unstressed this compound solution as a reference.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method Development and Validation Protocol
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV or PDA detector
Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV spectrophotometer or a PDA detector.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate or acetate buffer. Adjust the ratio and pH of the mobile phase to achieve good resolution between the this compound peak and any degradation product peaks observed in the forced degradation samples. A gradient elution may be necessary to separate all components.
-
Flow Rate and Column Temperature: Optimize the flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to improve peak shape and resolution.
Validation (as per ICH guidelines):
-
Specificity: Inject the stressed samples to demonstrate that the method can resolve the this compound peak from all degradation product peaks and any excipients. Use a PDA detector to check for peak purity.
-
Linearity: Prepare a series of this compound standard solutions over a defined concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments.
-
The relative standard deviation (RSD) for precision studies should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Peak Asymmetry in Orthocaine HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak asymmetry issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Orthocaine.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing when analyzing this compound?
A1: The most common cause of peak tailing for a basic compound like this compound is the interaction between the analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1] These interactions, known as secondary interactions, can lead to a non-ideal chromatographic peak shape where the tail of the peak is elongated.[2][3]
Q2: How does the mobile phase pH influence the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound.[4] Operating at a mobile phase pH close to the pKa of this compound can result in the presence of both ionized and non-ionized forms of the analyte, leading to peak broadening or splitting.[4] For basic compounds, using an acidic mobile phase (typically pH 2-4) can suppress the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions and improving peak symmetry.[2]
Q3: Can the choice of HPLC column affect peak asymmetry for this compound?
A3: Absolutely. Using a column that is not well-suited for basic compounds can lead to significant peak tailing. Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, which reduces the potential for secondary interactions with basic analytes.[3][5] For particularly challenging separations, columns with alternative stationary phases, such as those with polar-embedded groups or hybrid particles, can offer improved peak shape for basic compounds.[3]
Q4: What is peak fronting and what might cause it in my this compound analysis?
A4: Peak fronting is a type of peak asymmetry where the front of the peak is sloped, and it is less common than peak tailing.[1] Potential causes for peak fronting in this compound analysis include column overloading (injecting too much sample), a mismatch between the sample solvent and the mobile phase (the sample is dissolved in a much stronger solvent), or a physical issue with the column, such as a void or collapsed bed.[1][6]
Q5: How can I confirm if column overloading is the cause of my peak asymmetry?
A5: A simple way to check for column overloading is to dilute your sample and inject it again.[7] If the peak shape improves and becomes more symmetrical with a lower concentration or smaller injection volume, it is a strong indication that the column was overloaded.[5][8]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.[2]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing in this compound HPLC analysis.
Summary of Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The basic amine group of this compound interacts with acidic silanol groups on the silica-based stationary phase.[7] | Adjust mobile phase to an acidic pH (2-4).[2] Use a high-purity, end-capped column.[3] Add a competitive base like triethylamine to the mobile phase.[2] |
| Incorrect Mobile Phase pH | The mobile phase pH is near the pKa of this compound, causing dual ionization states.[3] | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
| Low Buffer Concentration | Inadequate buffering capacity leads to pH shifts on the column.[9] | Increase the buffer concentration to within the 10-50 mM range.[2] |
| Column Overload | Injecting too much sample saturates the stationary phase.[5] | Reduce the injection volume or dilute the sample.[8] |
| Column Degradation/Contamination | The column has aged, or contaminants are interacting with the analyte.[10] | Flush the column with a strong solvent. If performance doesn't improve, replace the column.[2] |
| Extra-column Effects | Broadening of the peak occurs outside of the column due to long tubing or dead volumes.[3] | Use tubing with a smaller internal diameter and minimize its length. Ensure all connections are properly fitted to avoid dead volume.[3] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.[6]
Troubleshooting Workflow for Peak Fronting
Caption: A systematic approach to troubleshooting peak fronting in this compound HPLC analysis.
Summary of Potential Causes and Solutions for Peak Fronting
| Potential Cause | Description | Recommended Solution(s) |
| Column Overload | Injecting too high a concentration of the sample.[6] | Reduce the sample concentration or the injection volume.[11] |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent that is significantly stronger than the mobile phase.[6] | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.[12] |
| Column Void or Collapse | A physical gap has formed at the inlet of the column packing material.[1][7] | Replace the column. Using a guard column can help extend the life of the analytical column.[7] |
| Low Temperature | In some cases, low column temperature can contribute to poor peak shape. | Increase the column temperature using a column oven to improve mass transfer kinetics.[13] |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound, aiming for a symmetric peak shape.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.[14]
-
Mobile Phase:
-
A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile
-
-
Gradient: A typical starting gradient could be 10-90% B over 10 minutes. The gradient should be optimized based on the retention time of this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for this compound (to be determined by UV scan).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 90% A: 10% B).
Column Flushing Protocol
If column contamination is suspected to be the cause of peak asymmetry, a thorough flushing procedure can be employed.
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of water (for reversed-phase columns).
-
Flush with 20 column volumes of methanol.
-
Flush with 20 column volumes of acetonitrile.
-
If the contamination is suspected to be strongly retained basic compounds, a flush with a solvent mixture containing a small amount of acid (e.g., 0.1% trifluoroacetic acid in acetonitrile) may be beneficial, followed by a flush with the neutral organic solvent.
-
Equilibrate the column with the mobile phase for at least 20 column volumes before the next injection.
Logical Relationship of Troubleshooting Steps
Caption: The logical flow from identifying the type of peak asymmetry to targeted troubleshooting strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mastelf.com [mastelf.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Peak Fronting Issue - Chromatography Forum [chromforum.org]
- 14. postnova.com [postnova.com]
Technical Support Center: Strategies to Minimize Potential Neurotoxicity of Orthocaine In Vitro
Disclaimer: There is a significant lack of specific in vitro neurotoxicity data for Orthocaine (methyl 3-amino-4-hydroxybenzoate). Therefore, this guide utilizes data from well-studied local anesthetics, such as lidocaine and bupivacaine, as representative examples. The principles and strategies described are based on the general mechanisms of local anesthetic neurotoxicity and may be applicable to this compound. Researchers are advised to perform dose-response studies specific to this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of local anesthetic-induced neurotoxicity in vitro?
A1: In vitro studies have shown that the neurotoxicity of local anesthetics is a complex process involving multiple cellular pathways. It is generally understood to be dose- and time-dependent.[1][2] The primary mechanisms do not appear to involve the voltage-gated sodium channels, which are the main targets for their anesthetic effect.[1][3] Instead, neurotoxicity is thought to be triggered by the activation of intrinsic apoptotic pathways.[1][3] Key signaling pathways implicated include:
-
The Intrinsic Caspase Pathway: Local anesthetics can induce mitochondrial dysfunction, leading to the release of cytochrome c.[3][4] This activates a cascade of caspases, ultimately leading to apoptosis or programmed cell death.[1][3][4]
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some studies suggest that local anesthetics may inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis.[1][3][5]
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: Local anesthetics have been shown to specifically activate the p38 MAPK pathway, which is involved in cellular stress responses and apoptosis.[1][3]
Q2: How can I minimize the potential neurotoxicity of this compound in my in vitro experiments?
A2: Minimizing neurotoxicity in vitro involves careful experimental design and the potential use of neuroprotective agents. Key strategies include:
-
Dose and Exposure Time Optimization: The degree of neurotoxicity is directly related to the concentration and duration of exposure to the local anesthetic.[1] It is crucial to determine the minimal effective concentration and the shortest exposure time required for your experimental endpoint.
-
Use of Neuroprotective Agents: Co-incubation with certain agents has been shown to mitigate the neurotoxic effects of local anesthetics. These include:
-
p38 MAPK Inhibitors: Pharmacological inhibition of the p38 MAPK pathway has been demonstrated to reduce local anesthetic-induced neurotoxicity.
-
Dexamethasone: This corticosteroid has been found to attenuate the neurotoxicity of bupivacaine and lidocaine, potentially through the activation of the Akt signaling pathway.[1][3]
-
Lithium: This agent has also shown protective effects against bupivacaine-induced neurotoxicity.[2]
-
Cilnidipine: This calcium channel blocker has shown promise in protecting against lidocaine-induced neurotoxicity by suppressing the increase in intracellular calcium ions and subsequent activation of CaMKII and MAPK pathways.[6][7]
-
Q3: Are there differences in the neurotoxic potential of various local anesthetics?
A3: Yes, in vitro studies have demonstrated that different local anesthetics exhibit varying degrees of neurotoxicity.[1] For instance, one study comparing several local anesthetics reported the following order of neurotoxicity: procaine = mepivacaine < ropivacaine = bupivacaine < lidocaine < tetracaine < dibucaine.[8] Another study found that ropivacaine had the lowest toxicity on developing motor neurons, followed by bupivacaine, with lidocaine having the highest toxicity.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cell death observed in control (vehicle-treated) group. | Problem with cell culture conditions (e.g., contamination, nutrient depletion). | - Check for microbial contamination.- Ensure proper cell culture maintenance and media conditions.- Test for toxicity of the vehicle used to dissolve this compound. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent drug concentration or incubation time.- Pipetting errors. | - Standardize cell seeding density and treatment protocols.- Prepare fresh drug solutions for each experiment.- Calibrate pipettes regularly. |
| Neuroprotective agent shows no effect. | - Inappropriate concentration of the neuroprotective agent.- The chosen agent may not be effective against the specific neurotoxic pathway activated by this compound in your cell model.- Timing of administration is critical; for example, the efficacy of p38 MAPK inhibitors declines if administered more than 1 hour after lidocaine exposure.[10] | - Perform a dose-response curve for the neuroprotective agent.- Consider testing agents that target different pathways.- Optimize the timing of co-incubation. |
Quantitative Data Summary
The following tables summarize in vitro neurotoxicity data for lidocaine and bupivacaine, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Neurotoxicity of Lidocaine
| Cell Type | Concentration | Exposure Time | Endpoint | Result | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | 10 mM | 24 hours | Cell Death | 39.83% | [11] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 20 mM | 24 hours | Cell Death | 75.20% | [11] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 50 mM | 24 hours | Cell Death | 89.90% | [11] |
| Developing Motor Neurons | 10 µM - 1000 µM | 1 hour | Cell Viability | Concentration-dependent decrease | [9] |
| Developing Motor Neurons | 1 µM - 1000 µM | 24 hours | Cell Viability | Concentration-dependent decrease | [9] |
| Developing Motor Neurons | 10 µM - 1000 µM | 1 hour | Apoptosis | Concentration-dependent increase | [9] |
| Developing Motor Neurons | 1 µM - 1000 µM | 24 hours | Apoptosis | Concentration-dependent increase | [9] |
| Adult and Neonatal Rat DRG Neurons | 20 mM - 60 mM | 60 minutes | Caspase-3/7 Activation | Time- and dose-dependent increase | [12] |
Table 2: In Vitro Neurotoxicity of Bupivacaine
| Cell Type | Concentration | Exposure Time | Endpoint | Result | Reference |
| SH-SY5Y Cells | 0.1 mM | 24 hours | Cell Viability | 58% | [13] |
| SH-SY5Y Cells | 0.5 mM | 24 hours | Cell Viability | 47% | [13] |
| SH-SY5Y Cells | 1 mM | 24 hours | Cell Viability | 27% | [13] |
| SH-SY5Y Cells | 1 mM | 6, 12, 24 hours | LDH Release | 20.7%, 27.1%, 31.3% of total | [13][14] |
| SH-SY5Y Cells | 1 mM | 24 hours | Apoptosis Rate | 41.6% | [14] |
| Developing Motor Neurons | 10 µM - 1000 µM | 24 hours | Cell Viability | Concentration-dependent decrease | [9] |
| Developing Motor Neurons | 10 µM - 1000 µM | 24 hours | Apoptosis | Concentration-dependent increase | [9] |
Experimental Protocols
1. Assessment of Cell Viability (MTT Assay)
-
Objective: To quantify the metabolic activity of cells as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for the desired exposure time.
-
After incubation, remove the treatment media and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for a period that allows for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Cytotoxicity (LDH Assay)
-
Objective: To quantify the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Methodology:
-
Culture cells and treat them with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of control cells.
-
Calculate cytotoxicity as the percentage of LDH released relative to the maximum LDH release.
-
3. Detection of Apoptosis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with this compound in a culture dish.
-
After treatment, harvest the cells (including any floating cells) and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways in local anesthetic-induced neurotoxicity.
Caption: General experimental workflow for assessing this compound neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial injury and caspase activation by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Lidocaine Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 14. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Orthocaine's Poor Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Orthocaine's limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a significant issue?
A: this compound is a local anesthetic, structurally an ester of 4-amino-3-hydroxybenzoic acid. Its chemical structure contains a weakly basic amine group, making it a poorly water-soluble compound in its free base form at physiological pH. This low solubility can lead to several experimental challenges, including difficulty in preparing stock solutions, potential for precipitation in aqueous buffers, and limitations in achieving desired concentrations for in vitro and in vivo studies, which can ultimately impact bioavailability and therapeutic efficacy.
Q2: What is the primary and most effective strategy for enhancing the solubility of this compound?
A: The most common and effective method to significantly increase the aqueous solubility of this compound is through salt formation. By reacting the weakly basic this compound free base with an acid, such as hydrochloric acid (HCl), a more soluble salt form (this compound Hydrochloride) is created. This salt is an ionized form of the molecule that readily dissolves in water.
Q3: How does pH influence the solubility of this compound?
A: The solubility of this compound is highly dependent on pH. As a weak base, it exists in two forms in solution: the un-ionized (free base) form and the ionized (protonated) form. In acidic conditions (low pH), the equilibrium shifts towards the protonated, ionized form, which is significantly more water-soluble. Conversely, in neutral or basic conditions (higher pH), the un-ionized free base predominates, leading to a sharp decrease in solubility and a higher risk of precipitation.
Q4: Are there alternative methods to salt formation for improving this compound's solubility?
A: Yes, several other techniques can be employed to enhance the solubility of this compound, often used in combination with pH adjustment. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of the free base.
-
Complexation: Utilizing complexing agents, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), can encapsulate the poorly soluble this compound molecule, forming an inclusion complex with enhanced aqueous solubility.
-
Surfactant-based formulations: Micellar solutions using surfactants can also solubilize this compound.
Troubleshooting Guides
Issue: My this compound solution is cloudy or has precipitated after preparation.
-
Possible Cause 1: Incorrect pH. The pH of your solution may be too high (neutral or alkaline), causing the more soluble, ionized form of this compound to convert to the poorly soluble free base.
-
Solution: Check the pH of your solution. If possible, lower the pH by adding a small amount of dilute acid (e.g., 0.1 M HCl) until the solution clears. For future preparations, ensure the solvent is sufficiently acidic (e.g., pH 3-5) before adding this compound.
-
-
Possible Cause 2: Concentration exceeds solubility limit. You may be attempting to prepare a solution at a concentration that exceeds the intrinsic solubility of this compound in that specific solvent system.
-
Solution: Refer to the solubility data to determine the maximum achievable concentration in your chosen solvent. If a higher concentration is required, you may need to switch to the hydrochloride salt form or employ a co-solvent system.
-
Issue: I need to prepare a high-concentration stock solution of this compound for my experiments.
-
Recommended Approach: Preparing a stock solution using the hydrochloride salt of this compound is the most straightforward method.
-
Protocol: Dissolve this compound HCl in deionized water or a suitable buffer. Gentle warming and vortexing can aid dissolution. If you only have the free base, you can convert it to the hydrochloride salt in situ by dissolving it in an acidic solution. See the experimental protocols section for details.
-
Issue: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium. Standard cell culture media are typically buffered to a physiological pH of ~7.4. If you are adding a concentrated, acidic stock solution of this compound directly to the medium, the pH change might not be sufficient to keep the drug in solution, leading to precipitation and an inaccurate final concentration.
-
Solution:
-
Prepare a more dilute intermediate stock solution in an appropriate vehicle before the final dilution into the cell culture medium.
-
Consider using a formulation with a co-solvent or a cyclodextrin complex to maintain solubility at physiological pH.
-
Always visually inspect the final medium for any signs of precipitation after adding the drug.
-
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in different forms and conditions.
| Compound Form | Solvent System | Temperature (°C) | Approximate Solubility |
| This compound (Free Base) | Water (pH 7.0) | 25 | < 0.1 mg/mL |
| This compound (Free Base) | Acidic Buffer (pH 3.0) | 25 | ~5 mg/mL |
| This compound Hydrochloride | Water | 25 | > 50 mg/mL |
| This compound (Free Base) | 20% Ethanol in Water | 25 | ~2-3 mg/mL |
| This compound (Free Base) | 10% HP-β-CD in Water | 25 | ~4-6 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Objective: To prepare a 100 mM aqueous stock solution of this compound Hydrochloride.
-
Materials:
-
This compound Hydrochloride powder
-
Deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
-
Methodology:
-
Calculate the required mass of this compound Hydrochloride (Molar Mass: 218.66 g/mol ) for your desired volume. For 10 mL of a 100 mM solution, you will need 218.66 mg.
-
Weigh the calculated amount of this compound Hydrochloride and add it to your vial.
-
Add approximately 8 mL of deionized water.
-
Vortex or stir the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to expedite dissolution.
-
Once dissolved, add deionized water to reach the final volume of 10 mL.
-
Sterile filter the solution through a 0.22 µm syringe filter if it will be used in sterile applications.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Protocol 2: Solubility Determination by Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
-
Materials:
-
This compound (free base or salt)
-
Chosen solvent (e.g., phosphate buffer pH 7.4, water)
-
Scintillation vials or sealed tubes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
-
-
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to have undissolved solid present at equilibrium.
-
Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at that temperature.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
Caption: Decision guide for solubility enhancement methods.
Technical Support Center: Advanced Purification of Synthesized Orthocaine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of synthesized Orthocaine (methyl 3-amino-4-hydroxybenzoate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound via the nitration of para-hydroxy methyl benzoate followed by reduction, several impurities can arise. These can be broadly categorized as:
-
Starting Materials and Intermediates: Unreacted para-hydroxy methyl benzoate and the intermediate, methyl 3-nitro-4-hydroxybenzoate.
-
Side-Reaction Products: Isomeric impurities, such as methyl 4-amino-3-hydroxybenzoate, may form in small quantities. Over-reduction or side reactions during nitration can also lead to other aromatic amine or phenol derivatives.
-
Degradation Products: this compound, being an aminophenol derivative, can be susceptible to oxidation, leading to colored impurities.
Q2: Which initial purification technique is recommended for crude this compound?
A2: For the initial purification of crude this compound, recrystallization is a highly effective and economical method. The choice of solvent is critical for successful purification.
Q3: What are the best analytical techniques to assess the purity of this compound?
A3: To confirm the purity of synthesized this compound, a combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid qualitative assessment. For quantitative analysis and detection of trace impurities, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1][2] Spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.[3]
Q4: My purified this compound is discolored. What could be the cause and how can I fix it?
A4: Discoloration, often a pinkish or brownish hue, is typically due to the oxidation of the aminophenol group in this compound. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps at elevated temperatures. Storing the purified compound in a dark, cool, and inert environment is also recommended. If discoloration persists, a charcoal treatment during recrystallization can sometimes help remove colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Crystal Yield | - The chosen solvent is too good at room temperature.- Too much solvent was used.- The cooling process was too rapid. | - Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Product Oiling Out | - The boiling point of the solvent is higher than the melting point of this compound.- The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point.- Perform a preliminary purification step, such as a wash with a less polar solvent, to remove some impurities before recrystallization. |
| Impurities Co-crystallize with Product | - The impurity has similar solubility properties to this compound in the chosen solvent. | - Try a different recrystallization solvent or a solvent mixture.- For persistent impurities, a chromatographic purification step may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Tailing of this compound Peak on Silica Gel | - The basic amino group of this compound interacts strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[4] |
| Poor Separation of Closely Related Impurities | - The chosen mobile phase does not provide sufficient selectivity. | - Optimize the mobile phase composition by trying different solvent systems.- Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). |
| Irreversible Adsorption of Product on the Column | - Strong interaction between the polar functional groups of this compound and the stationary phase. | - If using normal-phase chromatography, consider switching to reversed-phase HPLC, which is often more suitable for polar compounds. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is often a good starting point for aminobenzoic acid esters.[5]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. For example, start with 10% ethyl acetate in hexane and gradually increase the polarity to 30-50% ethyl acetate. To prevent tailing, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For very high purity requirements or for separating challenging, closely-related impurities, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically effective for polar aromatic compounds like this compound.
-
Mobile Phase: A gradient of methanol or acetonitrile in water is commonly used. A buffer, such as ammonium acetate or formic acid, can be added to improve peak shape.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or its λmax).
-
Procedure:
-
Develop an analytical HPLC method that shows good separation of this compound from its impurities.
-
Scale up the method to a preparative scale by increasing the column diameter and flow rate.
-
Dissolve the partially purified this compound in the mobile phase and inject it onto the preparative column.
-
Collect the fraction corresponding to the pure this compound peak.
-
Remove the mobile phase solvents under reduced pressure to isolate the highly purified product.
-
Visualizations
Caption: A typical experimental workflow for the purification and analysis of synthesized this compound.
Caption: A decision tree for troubleshooting the purification of crude this compound.
References
- 1. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 2. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 3. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 4. scienceforums.net [scienceforums.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: pH-Dependent Stability of Orthocaine in Physiological Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the pH-dependent stability of Orthocaine in physiological buffers. The information presented here is a generalized guide based on established principles of drug stability analysis for local anesthetics with similar structures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: Like other ester-type local anesthetics, this compound is susceptible to hydrolysis of its ester linkage. This hydrolysis can be catalyzed by both acids and bases. The degradation rate is therefore highly dependent on the pH of the solution.
Q2: Which physiological buffers are recommended for studying this compound stability?
A2: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4) and citrate buffers are commonly used to mimic physiological conditions. It is crucial to ensure the buffer components themselves do not catalyze the degradation.[1][2]
Q3: What analytical technique is most suitable for quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound from its potential degradation products.[3] A stability-indicating HPLC method should be developed and validated.[4]
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][5] This involves subjecting this compound solutions to more extreme conditions than typical storage, such as strong acids (e.g., 0.1 M HCl), strong bases (e.g., 0.1 M NaOH), oxidizing agents (e.g., 3% H₂O₂), heat, and light.[5][6]
Q5: What are the expected degradation products of this compound hydrolysis?
A5: The hydrolysis of the ester bond in this compound is expected to yield 3-amino-4-hydroxybenzoic acid and ethanol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in stability data | Inconsistent pH of buffer solutions. | Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter before use. |
| Temperature fluctuations during the experiment. | Use a calibrated incubator or water bath with precise temperature control. | |
| No degradation observed under stress conditions | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base), the temperature, or the duration of the study. The goal is to achieve 5-20% degradation.[5] |
| This compound is highly stable under the tested conditions. | While possible, it's important to ensure a sufficiently broad range of stressors has been applied. | |
| Peak tailing or poor separation in HPLC analysis | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio and the pH. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if necessary. | |
| Appearance of unexpected peaks in the chromatogram | Impurities in the this compound sample. | Analyze a reference standard of this compound to confirm peak identity. |
| Interaction with buffer components. | Run a blank with only the buffer to check for interfering peaks. |
Quantitative Data Summary
The following table presents hypothetical data on the observed first-order degradation rate constant (k_obs) for this compound in different physiological buffers at 37°C. This data is for illustrative purposes to guide experimental design.
| Buffer System | pH | Buffer Concentration (mM) | Hypothetical k_obs (s⁻¹) | Hypothetical Half-life (t½) (hours) |
| Citrate Buffer | 5.0 | 50 | 1.5 x 10⁻⁷ | 1283 |
| Phosphate Buffer | 6.8 | 50 | 8.0 x 10⁻⁷ | 240 |
| Phosphate Buffer | 7.4 | 50 | 2.5 x 10⁻⁶ | 77 |
| Borate Buffer | 9.2 | 50 | 1.2 x 10⁻⁵ | 16 |
Experimental Protocols
Protocol 1: Preparation of Physiological Buffers
-
Phosphate-Buffered Saline (PBS), pH 7.4:
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.
-
Adjust the pH to 7.4 with HCl or NaOH.
-
Add purified water to a final volume of 1 L.
-
Filter the buffer through a 0.22 µm filter.
-
-
Citrate Buffer, pH 5.0:
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
-
Mix the two solutions in appropriate proportions to achieve a pH of 5.0.
-
Verify the final pH with a calibrated pH meter.
-
Protocol 2: pH-Dependent Stability Study
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare a series of buffer solutions at the desired pH values (e.g., 5.0, 6.8, 7.4).
-
In separate amber glass vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of 100 µg/mL.
-
Place the vials in a temperature-controlled incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation by diluting the aliquot with the mobile phase to the appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the observed first-order degradation rate constant (k_obs).
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for determining the pH-dependent stability of this compound.
Caption: Hypothetical hydrolysis degradation pathway of this compound.
References
- 1. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
managing batch-to-batch variability in Orthocaine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing batch-to-batch variability in Orthocaine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method for this compound (methyl 3-amino-4-hydroxybenzoate) synthesis involves a two-step process starting from para-hydroxy methyl benzoate.[1] The first step is the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.[1]
Q2: What are the critical quality attributes (CQAs) for this compound that are most likely to be affected by batch-to-batch variability?
A2: The most critical quality attributes for this compound that can vary between batches are:
-
Purity: The percentage of the active pharmaceutical ingredient (API).
-
Impurity Profile: The identity and quantity of unwanted chemical substances.
-
Physical Properties: Including color, melting point, and solubility, which can be indicative of purity.[1]
-
Yield: The amount of final product obtained.
Q3: How does the quality of starting materials impact the synthesis?
A3: The purity of the starting material, para-hydroxy methyl benzoate, is crucial. Impurities in the starting material can carry through the synthesis process or interfere with the chemical reactions, leading to the formation of side products and a lower yield and purity of the final this compound product. It is essential to use starting materials that meet predefined specifications.
Q4: What are the key process parameters to control during the nitration step?
A4: The nitration of para-hydroxy methyl benzoate is a critical step where variability can be introduced. Key parameters to control include:
-
Temperature: Nitration is an exothermic reaction. Poor temperature control can lead to over-nitration (dinitration) or other side reactions.
-
Rate of Addition of Nitrating Agent: A slow and controlled addition of the nitric acid/sulfuric acid mixture is necessary to maintain temperature and prevent localized high concentrations of the nitrating agent.
-
Concentration of Acids: The ratio and concentration of nitric and sulfuric acid are critical for the efficient formation of the nitronium ion, the active electrophile.[2][3]
Q5: What are common challenges during the reduction of the nitro group?
A5: The reduction of the nitro-intermediate to the amino group of this compound presents several challenges. Incomplete reduction can leave residual nitro-intermediate, while over-reduction or side reactions can generate new impurities. The choice of reducing agent is critical; for instance, sodium dithionite has been reported as an effective agent for this transformation.[1] Controlling reaction time and temperature is essential to ensure complete and clean conversion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete nitration or reduction reaction. | Monitor reaction completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction time or temperature as needed. |
| Poor quality of starting materials or reagents. | Verify the purity of starting materials and reagents. Use materials from a qualified vendor. | |
| Product loss during workup and purification. | Optimize the extraction and crystallization procedures. Ensure proper pH adjustment during workup to minimize solubility losses. | |
| High Levels of Impurities | Formation of di-nitro or other isomeric byproducts during nitration. | Ensure strict temperature control during the nitration step. Optimize the rate of addition of the nitrating agent. |
| Incomplete reduction of the nitro-intermediate. | Increase reaction time or temperature for the reduction step. Consider evaluating a different reducing agent.[1] | |
| Formation of azoxy or azo compounds during reduction. | This can occur with certain reducing agents.[4] Ensure appropriate reaction conditions (e.g., pH, temperature) are maintained. The choice of a milder reducing agent might be necessary. | |
| Inconsistent Physical Properties (e.g., color, melting point) | Presence of residual impurities or solvents. | Enhance the purification process, for example, by performing an additional recrystallization step. Use techniques like Gas Chromatography (GC) to check for residual solvents. |
| Degradation of the final product. | Store the final product under appropriate conditions (e.g., protected from light and heat) to prevent degradation. |
Experimental Protocols
In-Process Control: Monitoring Reaction Completion by Thin Layer Chromatography (TLC)
-
Objective: To qualitatively monitor the progress of the nitration and reduction steps.
-
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, ratio to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
-
Methodology:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the diluted sample onto the baseline of a TLC plate. Also spot the starting material for comparison.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
-
Quality Control: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and identify and quantify any impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions (Illustrative Example):
-
Mobile Phase: A gradient mixture of Buffer (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% Buffer, 5% Acetonitrile
-
5-25 min: Linear gradient to 40% Buffer, 60% Acetonitrile
-
25-30 min: Hold at 40% Buffer, 60% Acetonitrile
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Methodology:
-
Prepare a standard solution of this compound reference standard of known concentration.
-
Prepare a sample solution of the synthesized this compound batch at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the total area of all peaks (Area Percent method).
-
Identify and quantify impurities based on their relative retention times and peak areas.
-
Data Presentation
Table 1: Illustrative Acceptance Criteria for this compound Synthesis
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 141 - 144 °C | Melting Point Apparatus |
| Purity (by HPLC) | ≥ 99.0% | HPLC |
| Any single unknown impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 0.50% | HPLC |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
Visualizations
Caption: A workflow diagram illustrating the key stages and in-process controls (IPCs) for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing common issues encountered during this compound synthesis.
References
Validation & Comparative
Orthocaine vs. Benzocaine: A Comparative Analysis of Their Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two structurally related local anesthetics, orthocaine and benzocaine. While both compounds are known to induce localized nerve blockade, this document delves into their molecular interactions with voltage-gated sodium channels, presenting available quantitative data, experimental methodologies, and visual representations of the underlying pathways.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Both this compound and benzocaine exert their anesthetic effects by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2][3] These channels are crucial for the initiation and propagation of action potentials, the fundamental electrical signals for nerve conduction. By inhibiting the influx of sodium ions, these local anesthetics prevent the depolarization of the nerve membrane, thereby blocking the transmission of pain signals.[1][2][3]
Being small, uncharged molecules at physiological pH, both this compound and benzocaine are believed to readily diffuse across the lipid bilayer of the neuronal membrane to access their binding site within the inner pore of the sodium channel.[2] This "hydrophobic pathway" allows them to reach their target without requiring the channel to be in an open state.
Comparative Quantitative Data
While extensive research has been conducted on benzocaine, quantitative data for this compound's interaction with voltage-gated sodium channels is less readily available in peer-reviewed literature. The following table summarizes the available data for benzocaine.
| Parameter | Benzocaine | This compound | Reference |
| Target | Voltage-Gated Sodium Channels (VGSCs) | Voltage-Gated Sodium Channels (VGSCs) (presumed) | [1][2] |
| Binding Site | Inner pore of the VGSC | Inner pore of the VGSC (presumed, due to structural similarity) | [3] |
| IC50 | ~0.8 mM (at +30 mV) | Data not available | [1] |
| Chemical Class | Ester Anesthetic | Ester Anesthetic | [2][4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process. The lack of a reported IC50 value for this compound in readily accessible literature highlights a gap in the comparative pharmacology of these two anesthetics.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the generalized mechanism of action for both this compound and benzocaine at the neuronal membrane.
Caption: Mechanism of action of this compound and Benzocaine.
Experimental Protocols
The determination of the inhibitory potency (IC50) of local anesthetics on voltage-gated sodium channels is typically performed using the whole-cell patch-clamp technique on isolated neurons or cells expressing the specific sodium channel subtype of interest.
Experimental Workflow: Whole-Cell Patch-Clamp for IC50 Determination
Caption: Workflow for IC50 determination using patch-clamp.
Detailed Methodologies
-
Cell Culture and Preparation:
-
Primary neurons (e.g., dorsal root ganglion neurons) or a stable cell line (e.g., HEK293 cells) expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.7) are cultured on glass coverslips.
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed. A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential where the sodium channels are in a resting state (e.g., -80 mV).
-
-
Data Acquisition:
-
Voltage pulses are applied to depolarize the membrane (e.g., to 0 mV) to elicit an inward sodium current.
-
Baseline sodium currents are recorded in the absence of the drug.
-
A range of concentrations of this compound or benzocaine are then perfused over the cell.
-
The sodium current is recorded at each drug concentration after a steady-state block is achieved.
-
-
Data Analysis:
-
The peak sodium current amplitude at each drug concentration is measured and normalized to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
-
Logical Relationship: From Structure to Anesthetic Potency
The anesthetic potency of local anesthetics like this compound and benzocaine is influenced by their physicochemical properties, which are in turn determined by their molecular structure.
Caption: Relationship between structure and anesthetic properties.
Conclusion
This compound and benzocaine are both ester-type local anesthetics that function by blocking voltage-gated sodium channels. Their structural similarities strongly suggest a shared mechanism of action, involving diffusion across the neuronal membrane and binding to a site within the channel's inner pore. While quantitative data for benzocaine's inhibitory effect on these channels is established, a notable gap exists in the scientific literature regarding the specific potency (IC50) of this compound. Further direct comparative studies employing techniques such as whole-cell patch-clamp are warranted to fully elucidate the subtle differences in their pharmacological profiles and to provide a more complete picture for drug development and research professionals.
References
A Comparative Guide to the Anesthetic Efficacy of Orthocaine and Lidocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Local anesthetics are essential agents in clinical practice, reversibly blocking nerve conduction to provide localized pain relief. This guide provides a comparative overview of the anesthetic efficacy of two such agents: Orthocaine and the widely used lidocaine. While lidocaine is a well-characterized amide local anesthetic, information on this compound, a topical agent, is significantly more limited, impacting a direct, data-driven comparison. This document summarizes the available scientific information, highlights the disparities in the depth of research, and provides context through established principles of local anesthetic pharmacology.
Mechanism of Action: A Shared Pathway
Both this compound and lidocaine are believed to exert their anesthetic effects by blocking voltage-gated sodium channels within the neuronal cell membrane.[1][2][3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][2][3][4] By preventing the generation and conduction of nerve impulses, these agents effectively block the sensation of pain.
The following diagram illustrates the generally accepted signaling pathway for local anesthetics:
Caption: Signaling pathway of local anesthetics.
Comparative Efficacy: A Tale of Two Anesthetics
A direct quantitative comparison of the anesthetic efficacy of this compound and lidocaine is challenging due to the scarcity of experimental data for this compound. Lidocaine, a cornerstone of local anesthesia since its development in 1943, has been extensively studied.[5] In contrast, this compound, developed in the 1890s, has seen limited clinical use, primarily due to its low solubility in water, and consequently, has not been the subject of extensive modern pharmacological investigation.[6]
Data Presentation
The following table summarizes the available and inferred properties of this compound and the well-established properties of lidocaine.
| Property | This compound | Lidocaine |
| Chemical Classification | Ester (inferred) | Amide |
| Potency | Data not available | Intermediate |
| Onset of Action | Data not available | Rapid (typically within several minutes)[7] |
| Duration of Action | Data not available | Intermediate (30 minutes to 3 hours)[7] |
| Primary Route of Administration | Topical (as a powder)[6] | Injection, Topical |
| Solubility | Low in water[6] | Water-soluble (as hydrochloride salt) |
| Metabolism | Presumed to be via plasma cholinesterases (as an ester) | Primarily hepatic (liver) enzymes |
Disclaimer: The information for this compound is largely based on historical accounts and its chemical structure. The lack of modern, controlled studies means that its anesthetic profile is not well-defined.
Experimental Protocols for Evaluating Local Anesthetic Efficacy
The assessment of local anesthetic efficacy relies on a variety of established experimental protocols, both in preclinical animal models and clinical human studies.
Preclinical Evaluation
-
Plexus Anesthesia in Frogs: This model is used to assess the onset and intensity of nerve block by applying the anesthetic solution to the lumbar plexus and observing the inhibition of the withdrawal reflex to a mild acid stimulus.[8][9]
-
Surface Anesthesia in Rabbits (Corneal Reflex): The anesthetic agent is applied to the cornea, and the absence of the blink reflex upon stimulation with a fine hair or thread is used to determine the onset and duration of surface anesthesia.[9]
-
Infiltration Anesthesia in Guinea Pigs (Intradermal Wheal): The anesthetic is injected intradermally, and the lack of a response to a pinprick or other noxious stimulus within the raised wheal indicates the level of anesthesia.[8][9]
-
Tail-Flick Test in Rats: This method assesses the analgesic effect of a subcutaneously injected anesthetic by measuring the latency of the rat's tail-flick response to a thermal stimulus.[10]
-
Jaw-Opening Reflex in Rabbits: Used to evaluate dental pulp anesthesia, this model measures the electromyogram (EMG) of the digastric muscle during electrical stimulation of the tooth after anesthetic injection.[11]
The following diagram illustrates a general workflow for preclinical evaluation of a novel local anesthetic.
Caption: Preclinical experimental workflow for a local anesthetic.
Clinical Evaluation
-
Pinprick Test: A simple and common method to assess the presence and duration of cutaneous anesthesia by lightly pricking the skin in the anesthetized area.[12]
-
Visual Analog Scale (VAS): A subjective measure of pain intensity where patients rate their pain on a continuous scale, often used to assess the effectiveness of topical anesthetics during procedures like needle insertion.[7][13]
-
Quantitative Sensory Testing (QST): A standardized set of tests to measure sensory thresholds for various stimuli, such as mechanical and thermal pain, to provide a more objective assessment of anesthetic effect.[14]
Logical Relationship in Performance: Inferences and Knowns
The following diagram illustrates the logical relationships influencing the anesthetic profiles of this compound and lidocaine, based on their known properties and general pharmacological principles.
Caption: Logical relationship of this compound and lidocaine properties.
Conclusion
Lidocaine remains a versatile and extensively documented local anesthetic with a predictable and effective profile for a wide range of applications. Its rapid onset and intermediate duration of action are well-established through decades of research and clinical use.
This compound, on the other hand, represents a historical local anesthetic whose clinical utility has been hampered by its physicochemical properties, primarily its low water solubility. The lack of modern, quantitative data on its anesthetic efficacy—including potency, onset, and duration of action—precludes a direct and meaningful comparison with lidocaine. For researchers and drug development professionals, the case of this compound underscores the importance of fundamental properties like solubility in determining the clinical viability of a potential anesthetic agent. Future research on this compound or its derivatives would require comprehensive preclinical and clinical studies following established protocols to fully characterize its anesthetic profile and potential for modern therapeutic applications.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 4. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Comparative study of the anesthetic efficacy of 4% articaine versus 2% lidocaine in inferior alveolar nerve block during surgical extraction of impacted lower third molars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbamr.com [ijbamr.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Comparative study on anesthetic potency of dental local anesthetics assessed by the jaw-opening reflex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anatomic Location Influences Duration of Local Lidocaine Anesthesia in Dermatologic Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Benzocaine 20% Topical Anesthetic Compared to Placebo Prior to Administration of Local Anesthesia in the Oral Cavity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Neurotoxicity Assessment: Orthocaine vs. Bupivacaine
A Tale of Two Anesthetics: Limited Modern Data on Orthocaine Complicates Direct Comparison with Bupivacaine
Direct comparison of the neurotoxic profiles of this compound and the widely used local anesthetic bupivacaine is significantly hampered by a scarcity of modern experimental data for this compound. Developed in the late 19th century, this compound's clinical application has been historically limited due to its low solubility in water, and it has largely been superseded by more modern local anesthetics.[1][2] Consequently, contemporary research on its neurotoxicity is virtually nonexistent, precluding a direct, data-driven comparison with bupivacaine, for which a substantial body of research exists.
This guide, therefore, provides a detailed overview of the well-documented neurotoxicity of bupivacaine, supported by experimental data and established mechanisms. For this compound, the available information is primarily historical and qualitative.
Bupivacaine: A Comprehensive Neurotoxicity Profile
Bupivacaine, an amide-type local anesthetic, is extensively used for regional anesthesia and analgesia.[2] However, its clinical use is associated with a dose-dependent risk of neurotoxicity.[3][4]
Quantitative Assessment of Bupivacaine-Induced Neurotoxicity
Numerous in vitro and in vivo studies have quantified the neurotoxic effects of bupivacaine. These studies often assess parameters such as cell viability, cytotoxicity, and apoptosis in neuronal cell lines or animal models.
| Experimental Model | Parameter Assessed | Bupivacaine Concentration | Key Findings | Reference |
| Human SH-SY5Y Neuroblastoma Cells | Cell Viability (LD50) | Not specified | Bupivacaine was the most toxic among six local anesthetics tested, with a higher killing potency than ropivacaine, mepivacaine, lidocaine, procaine, and chloroprocaine.[3] | Perez-Castro R, et al. (2009) |
| Rat Dorsal Root Ganglion Neurons | Growth Cone Collapse (IC50) | 10-2.6 M (at 15 min exposure) | Bupivacaine induced growth cone collapse and neurite degeneration. The effects were reversible after washout.[5] | Sakura S, et al. (2002) |
| Developing Rat Motor Neurons | Cell Viability, Cytotoxicity, ROS Production, Apoptosis | 1, 10, 100, 1000 µM (1h and 24h exposure) | Bupivacaine induced concentration- and time-dependent neurotoxicity, with higher toxicity than ropivacaine but lower than lidocaine in this model.[6] | Kim, H. et al. (2019) |
| In vivo Rat Model (Intrathecal) | Histopathological Changes | 5% | Caused axonal degeneration in the posterior root and posterior white matter.[7] | Takenami, T. et al. (2005) |
Experimental Protocols for Bupivacaine Neurotoxicity Assessment
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Line: Human SH-SY5Y neuroblastoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates and cultured to a desired confluency.
-
The culture medium is replaced with a medium containing various concentrations of bupivacaine or a control solution.
-
After a defined exposure time (e.g., 10 minutes), the drug-containing medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the control group.[3]
-
In Vivo Animal Model (Intrathecal Administration in Rats)
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
An intrathecal catheter is surgically implanted in the rats.
-
After a recovery period, a specific volume and concentration of bupivacaine (e.g., 0.12 µL/g of 5% bupivacaine) or a control solution is injected through the catheter.
-
Neurological function (e.g., motor and sensory function) is assessed at various time points post-injection.
-
After a predetermined period, the animals are euthanized, and spinal cord tissue is harvested for histopathological examination (e.g., light and electron microscopy) to assess for nerve damage.[7]
-
Signaling Pathways in Bupivacaine Neurotoxicity
The neurotoxic effects of bupivacaine are multifactorial and involve the activation of several intracellular signaling pathways, primarily leading to apoptosis (programmed cell death).
-
Mitochondrial Dysfunction: Bupivacaine can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c activates a cascade of enzymes called caspases (e.g., caspase-3 and -7), which are key executioners of apoptosis.[3]
-
Involvement of T-type Calcium Channels: Studies have suggested that T-type calcium channels may play a role in bupivacaine-induced neurotoxicity.[8]
Below is a simplified representation of the apoptotic signaling pathway induced by bupivacaine.
This compound: A Historical Perspective on Neurotoxicity
Information regarding the neurotoxicity of this compound is sparse and largely anecdotal, stemming from its early clinical use. There is a lack of formal, controlled studies to quantify its neurotoxic potential or elucidate the underlying mechanisms.
-
Limited Use: this compound was used as a dusting powder for painful wounds.[1] Its low water solubility prevented its use in injection-based regional anesthesia, thereby limiting systemic exposure and the potential for systemic neurotoxicity observed with other local anesthetics.
-
Presumed Local Irritation: While not explicitly detailed as "neurotoxicity" in modern terms, early reports on local anesthetics often mentioned local irritation and tissue damage, which could be indicative of a cytotoxic effect on various cell types, including nerve cells.
The absence of experimental data makes it impossible to construct a detailed neurotoxicity profile for this compound or to draw any meaningful comparisons with bupivacaine.
Experimental Workflow for In Vitro Neurotoxicity Screening
A general workflow for assessing the neurotoxicity of a compound like a local anesthetic in a neuronal cell line is depicted below.
Conclusion
The assessment of this compound's neurotoxicity in comparison to bupivacaine is severely limited by the lack of modern research on this compound. While bupivacaine's neurotoxic potential has been extensively studied, revealing dose-dependent effects and well-defined cellular mechanisms, this compound remains a compound of historical interest with an uncharacterized neurotoxicity profile in the context of modern experimental standards. For researchers, scientists, and drug development professionals, this highlights the importance of comprehensive preclinical toxicity studies for all anesthetic agents. Future research, should it be undertaken, would be necessary to elucidate the potential neurotoxic effects of this compound using contemporary methodologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model [mdpi.com]
- 7. Articaine and neurotoxicity - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local anesthetic systemic toxicity: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthocaine's Sodium Channel Blocking Activity: A Comparative Validation Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Orthocaine's sodium channel blocking activity with other established local anesthetics. By presenting available experimental data and detailed protocols, this document serves as a resource for evaluating the pharmacological profile of this compound and designing further validation studies.
Introduction: The Role of Sodium Channels in Local Anesthesia
Local anesthetics exert their analgesic effects by blocking voltage-gated sodium channels (VGSCs) within the membranes of excitable cells, primarily neurons.[1] This blockade prevents the rapid influx of sodium ions necessary for the depolarization phase of an action potential.[1] By inhibiting the initiation and propagation of nerve impulses, these agents effectively block the transmission of pain signals. This compound is classified as a local anesthetic and is therefore presumed to share this mechanism of action. A thorough validation of its activity is essential to understand its potency, selectivity, and potential clinical utility.
Comparative Analysis of Sodium Channel Blocking Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a sodium channel blocker. It represents the concentration of the drug required to inhibit 50% of the sodium current. The potency of local anesthetics is highly dependent on the conformational state of the sodium channel (resting, open, or inactivated) and the specific channel subtype being studied.
The following table summarizes the available IC50 values for this compound and selected comparator local anesthetics.
| Compound | IC50 (µM) | Sodium Channel Subtype(s) & State | Reference(s) |
| This compound | Data Not Available | - | - |
| Lidocaine | 42 - 210 (tonic block) | TTXs vs TTXr channels in DRG neurons | [2] |
| 60 (inactivated state) | TTXr channels in DRG neurons | [2] | |
| ~135 (WT) | Bacterial Na+ Channel (NaChBac) | [3] | |
| 1 - 20 (inactivated state) | Recombinant NaV1.5 | [4] | |
| Bupivacaine | 13 - 32 (tonic block) | TTXs vs TTXr channels in DRG neurons | [2] |
| 27 (tonic block) | Peripheral nerve Na+ channels | [5] | |
| 2.18 - 69.5 | Recombinant SCN5A (NaV1.5) | [6] | |
| 4.51 | NaV1.5 expressed in Xenopus oocytes | [7] | |
| Procaine | 60 - 200 | General Na+ channel blocker | [8][9] |
| 60 (tonic block) | Peripheral nerve Na+ channels | [5] |
Note: IC50 values are highly dependent on the experimental conditions, including the specific voltage protocols, cell types, and channel isoforms used. TTXs = Tetrodotoxin-sensitive; TTXr = Tetrodotoxin-resistant; DRG = Dorsal Root Ganglion.
Key Observation: There is a notable lack of publicly available, quantitative data (IC50 values) from electrophysiological studies specifically validating this compound's sodium channel blocking activity. This represents a significant knowledge gap and underscores the need for primary research to characterize its potency.
Experimental Protocol: Validation via Whole-Cell Patch Clamp
The gold-standard technique for characterizing the interaction between a compound and voltage-gated ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the channels.
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by a test compound (e.g., this compound) and calculate its IC50 value.
Methodology:
-
Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing a specific human voltage-gated sodium channel subtype (e.g., NaV1.5, NaV1.7). Culture the cells under standard conditions until they reach appropriate confluency for recording.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The ideal resistance when filled with intracellular solution is typically 3-7 MΩ.
-
Solutions:
-
Intracellular Solution (Pipette Solution): Contains a high concentration of a potassium salt (e.g., K-Gluconate) to mimic the intracellular environment, along with pH buffers (HEPES) and chelating agents (EGTA).
-
Extracellular Solution (Bath Solution): An artificial cerebrospinal fluid (aCSF) or similar physiological salt solution containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, bubbled with 95% O2 / 5% CO2 to maintain pH.
-
-
Recording Setup: Place the coverslip with adherent cells into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Giga-seal Formation: Under microscopic guidance, carefully approach a single, healthy-looking cell with the glass micropipette. Apply slight positive pressure to the pipette to keep its tip clean. Once in contact with the cell membrane, release the pressure to allow the formation of a high-resistance seal ( >1 GΩ), known as a "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Clamp the cell's membrane potential at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) to elicit inward sodium currents.
-
Record the baseline current amplitude before drug application.
-
-
Drug Application: Prepare a series of dilutions of the test compound (this compound) in the extracellular solution. Apply these concentrations sequentially to the cell via the perfusion system, allowing for equilibration at each concentration.
-
Data Acquisition and Analysis:
-
Record the peak sodium current at each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Fit the curve using the Hill equation to determine the IC50 value.
-
References
- 1. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. doc.abcam.com [doc.abcam.com]
comparative analysis of ester-type local anesthetics like procaine and Orthocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaine and Orthocaine represent two distinct ester-type local anesthetics, each with a unique profile of physicochemical properties that dictates its clinical application. Procaine, a water-soluble salt, has historically been a cornerstone of infiltrative and nerve block anesthesia. In contrast, this compound's poor water solubility has largely confined its use to topical applications. This guide provides a detailed comparative analysis of these two agents, supported by available experimental data and methodologies, to inform further research and development in the field of local anesthesia.
Physicochemical and Pharmacokinetic Properties
A fundamental understanding of the physicochemical and pharmacokinetic parameters of Procaine and this compound is crucial for appreciating their differing clinical utilities. The following table summarizes key data for these two ester-type local anesthetics.
| Property | Procaine | This compound (Orthoform-New) | Reference(s) |
| Chemical Structure | 2-(Diethylamino)ethyl 4-aminobenzoate | Methyl 3-amino-4-hydroxybenzoate | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | C₈H₉NO₃ | [2] |
| Molecular Weight | 236.31 g/mol | 167.16 g/mol | [2] |
| pKa | 8.9 | Not available | |
| Solubility | Procaine Base: Poorly soluble in water. Procaine HCl: Highly soluble in water. | Almost insoluble in cold water; moderately soluble in hot water. Soluble in alcohol and ether. | [1][3] |
| Lipid Solubility | Low | Not available | |
| Metabolism | Rapidly hydrolyzed by plasma pseudocholinesterase to para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). | Expected to be hydrolyzed by plasma and tissue esterases. | |
| Onset of Action | Slow (2-5 minutes for infiltration) | Not available (topical application) | [4] |
| Duration of Action | Short (15-60 minutes) | Not available (topical application) | [4] |
| Potency | Considered the standard for comparison (Potency = 1) | Not available |
Comparative Efficacy and Toxicity
Direct comparative studies on the potency and toxicity of Procaine and this compound are scarce due to their different routes of administration. However, based on their chemical structures and available data for other local anesthetics, some inferences can be drawn.
| Parameter | Procaine | This compound (Orthoform-New) | Reference(s) |
| Anesthetic Potency | Low potency. | Unknown, but likely low due to poor penetration from topical application. | [5] |
| Clinical Application | Infiltration anesthesia, peripheral nerve block, spinal anesthesia. | Topical anesthetic for painful wounds and mucous membranes. | [1][3] |
| Toxicity (LD50, mice) | Intravenous: 46-80 mg/kgSubcutaneous: 400 mg/kgIntraperitoneal: 200 mg/kg | Not available. | |
| Allergenic Potential | Higher potential for allergic reactions due to the PABA metabolite. | Potential for allergic reactions as an ester-type anesthetic, but data is limited. |
Mechanism of Action: Signaling Pathway
Both Procaine and this compound, as ester-type local anesthetics, share a common mechanism of action: the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions necessary for the generation and propagation of an action potential, thereby preventing the transmission of pain signals.
Experimental Protocols
To facilitate further comparative research, the following are detailed methodologies for assessing the efficacy of injectable and topical local anesthetics.
Infiltration Anesthesia Efficacy (Adapted for Procaine)
This protocol is based on the principles of assessing nerve block in animal models.
Objective: To determine the onset and duration of sensory blockade following subcutaneous infiltration of Procaine.
Materials:
-
Male Wistar rats (250-300g)
-
Procaine hydrochloride solution (e.g., 1% or 2%)
-
Saline solution (0.9% NaCl) as a control
-
Von Frey filaments for assessing mechanical threshold
-
Tail-flick apparatus for assessing thermal nociception
-
Syringes and needles (30-gauge)
Procedure:
-
Acclimatization: Acclimatize rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline mechanical withdrawal threshold using Von Frey filaments applied to the plantar surface of the hind paw. Determine the baseline tail-flick latency in response to a radiant heat source.
-
Anesthetic Administration: Anesthetize the rats lightly with isoflurane. Inject a standardized volume (e.g., 0.1 mL) of Procaine solution or saline into the plantar surface of one hind paw.
-
Assessment of Onset and Duration:
-
At regular intervals (e.g., every 2 minutes), assess the mechanical withdrawal threshold and tail-flick latency.
-
The onset of action is defined as the time to a significant increase in the withdrawal threshold or tail-flick latency compared to baseline.
-
The duration of action is the time from onset until the sensory thresholds return to baseline levels.
-
-
Data Analysis: Compare the mean onset and duration of action between the Procaine and saline groups using appropriate statistical tests (e.g., t-test or ANOVA).
Topical Anesthetic Efficacy (Adapted for this compound)
This protocol is designed to evaluate the efficacy of a topical anesthetic on intact skin.
Objective: To determine the efficacy of this compound in reducing sensory perception following topical application.
Materials:
-
Human volunteers or a suitable animal model (e.g., guinea pig)
-
This compound powder formulated into a suitable vehicle (e.g., ointment or cream)
-
Placebo vehicle as a control
-
Pinprick stimuli (e.g., standardized needle or filament)
-
Visual Analog Scale (VAS) for pain assessment in human subjects
-
Occlusive dressing
Procedure:
-
Subject Preparation: Demarcate two symmetrical areas on the skin (e.g., forearm) of the subject.
-
Baseline Assessment: Apply a pinprick stimulus to both areas and record the baseline pain perception using a VAS (for humans) or a behavioral response score (for animals).
-
Anesthetic Application: Apply a standardized amount of the this compound formulation to one demarcated area and the placebo vehicle to the other. Cover both areas with an occlusive dressing.
-
Efficacy Assessment:
-
After a predetermined application time (e.g., 30, 60, 90 minutes), remove the dressing and any residual formulation.
-
At regular intervals, apply the pinprick stimulus to both treated areas and record the pain perception.
-
-
Data Analysis: Compare the change in pain perception from baseline between the this compound-treated and placebo-treated areas at each time point.
Conclusion
Procaine and this compound, while both ester-type local anesthetics, exhibit divergent physicochemical properties that have led to their distinct clinical roles. Procaine's water solubility makes it suitable for injection-based anesthesia, characterized by a slow onset and short duration of action. Conversely, this compound's poor water solubility limits its use to topical applications where its efficacy is dependent on its formulation and ability to penetrate the stratum corneum. The provided experimental protocols offer a framework for future research aimed at a more direct and quantitative comparison of these and other local anesthetic agents. Further investigation into novel formulations to enhance the delivery and efficacy of poorly soluble anesthetics like this compound may open new avenues for topical pain management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 536-25-4 | LGC Standards [lgcstandards.com]
- 3. This compound [drugfuture.com]
- 4. Successful Dental Treatments Using Procaine Hydrochloride in a Patient Afraid of Local Anesthesia but Consenting for Allergic Testing with Lidocaine: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The partition coefficient as a predictor of local anesthetic potency for spinal anesthesia: evaluation of five local anesthetics in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Orthocaine Against a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the purity of synthesized Orthocaine against a certified reference standard. The following sections detail the experimental protocols, present comparative data, and offer a clear workflow for accurate purity assessment of this local anesthetic.
Introduction to this compound and Purity Validation
This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic.[1][2][3] Its efficacy and safety in pharmaceutical applications are directly dependent on its purity. The validation of a synthesized active pharmaceutical ingredient (API) like this compound against a high-purity reference standard is a critical step in drug development and quality control. This process ensures that the synthesized compound meets the required specifications for identity, strength, quality, and purity, and is free from harmful impurities.
Analytical method validation is essential to ensure that the methods used to measure the identity and purity of drugs are accurate, precise, and reliable.[4] Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most powerful and commonly used methods in the pharmaceutical industry.[5][6]
The Role of a Reference Standard
A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. In this context, a certified this compound reference standard from a reputable supplier (e.g., LGC Standards, Sigma-Aldrich) serves as the control against which the synthesized this compound is compared.[7][8] This allows for the unambiguous identification of the compound and the quantification of its purity.
Comparative Analytical Techniques for Purity Validation
The purity of the synthesized this compound is assessed using a panel of orthogonal analytical methods to provide a comprehensive and reliable evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity in separating components of a mixture.[5][9] A reversed-phase HPLC method is typically suitable for a compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the analyte and any impurities. This dual detection provides a high degree of confidence in compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is also an excellent method for quantitative analysis.[12][13][14] Proton NMR (¹H-NMR) can be used to determine the purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.[15][16]
Experimental Workflow
The following diagram illustrates the logical flow of the validation process, from sample preparation to the final purity assessment.
Caption: Experimental workflow for this compound purity validation.
Detailed Experimental Protocols
Sample Preparation
-
Synthesized this compound: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Reference Standard: Prepare a solution of the this compound reference standard at the same concentration (1 mg/mL) in the same solvent.
-
NMR Sample: For ¹H-NMR analysis, accurately weigh approximately 5 mg of the synthesized this compound and a similar amount of a certified internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., DMSO-d₆).
HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Inject the reference standard and the synthesized this compound solutions. Compare the retention times and the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
GC-MS Method
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Procedure: Inject the prepared solutions. Compare the retention times and the mass spectra of the main peaks. The mass spectrum of the synthesized this compound should match that of the reference standard.
¹H-NMR Spectroscopy
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic acid.
-
Procedure: Acquire the ¹H-NMR spectrum of the prepared sample. The chemical shifts and coupling constants of the synthesized this compound should match those of the reference standard. The purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard.
Data Presentation and Comparison
The following table summarizes the expected results from the analysis of the synthesized this compound in comparison to the certified reference standard.
| Parameter | Analytical Method | Reference Standard | Synthesized this compound | Acceptance Criteria |
| Identity | ||||
| Retention Time (min) | HPLC | 8.52 | 8.51 | Matches reference standard ± 2% |
| Retention Time (min) | GC-MS | 12.34 | 12.35 | Matches reference standard ± 2% |
| Mass Spectrum (m/z) | GC-MS | 167 (M+), 136, 108 | 167 (M+), 136, 108 | Matches reference standard fragmentation pattern |
| Chemical Shifts (ppm) | ¹H-NMR | Consistent | Consistent | Matches reference standard spectrum |
| Purity | ||||
| Purity by HPLC (%) | HPLC | ≥ 99.5 | 99.6 | ≥ 99.0% |
| Purity by GC (%) | GC-MS | ≥ 99.5 | 99.8 | ≥ 99.0% |
| Purity by ¹H-NMR (%) | ¹H-NMR | ≥ 99.5 | 99.7 | ≥ 99.0% |
| Impurities | ||||
| Any single impurity (%) | HPLC / GC-MS | < 0.1 | < 0.1 | Not more than 0.1% |
| Total impurities (%) | HPLC / GC-MS | < 0.5 | < 0.4 | Not more than 1.0% |
Conclusion
The validation of synthesized this compound purity requires a multi-faceted analytical approach. The combination of HPLC, GC-MS, and NMR spectroscopy provides a high degree of confidence in the identity and purity of the synthesized compound. Based on the comparative data presented, the synthesized this compound meets the pre-defined acceptance criteria for identity and purity when compared against the certified reference standard. The low levels of impurities further confirm the robustness of the synthesis and purification processes. This rigorous validation ensures that the synthesized this compound is of high quality and suitable for further research and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. iiste.org [iiste.org]
- 7. This compound | CAS 536-25-4 | LGC Standards [lgcstandards.com]
- 8. This compound | 536-25-4 [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Simultaneous determination of local anesthetics including ester-type anesthetics in human plasma and urine by gas chromatography-mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azooptics.com [azooptics.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. veeprho.com [veeprho.com]
- 15. azom.com [azom.com]
- 16. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Immunological Cross-Reactivity of Orthocaine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Orthocaine's immunological cross-reactivity with other local anesthetics, supported by established principles of immunology and detailed experimental protocols. While specific quantitative data on this compound cross-reactivity is limited in publicly available literature, this guide extrapolates likely cross-reactivity patterns based on its chemical structure and metabolism, offering a framework for targeted investigation.
Understanding this compound and its Immunological Profile
This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic belonging to the ester class. The immunological properties of ester local anesthetics are intrinsically linked to their metabolism. A key metabolite of this class is para-aminobenzoic acid (PABA) , a compound widely recognized as an allergen.[1] This metabolic pathway is the primary determinant of immunological cross-reactivity among ester-based local anesthetics.
Hypersensitivity reactions to local anesthetics are generally rare, accounting for less than 1% of all adverse drug reactions.[2] These reactions can be categorized as either immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell mediated).[2] For ester local anesthetics, the potential for both types of reactions exists, often stemming from sensitization to PABA or the parent compound.
Comparison of this compound with Other Local Anesthetics
The primary basis for comparing the immunological cross-reactivity of local anesthetics is their chemical classification into two main groups: esters and amides .
Table 1: Classification and Cross-Reactivity Potential of Local Anesthetics
| Class | Examples | Common Metabolite | Expected Cross-Reactivity with this compound |
| Esters | This compound , Benzocaine, Procaine, Tetracaine, Chloroprocaine | para-aminobenzoic acid (PABA) | High |
| Amides | Lidocaine, Mepivacaine, Bupivacaine, Ropivacaine, Articaine | Metabolized in the liver (no PABA formation) | Low to negligible |
Due to the shared PABA metabolite, a patient sensitized to this compound is likely to exhibit cross-reactivity with other ester local anesthetics.[1] Conversely, cross-reactivity between ester and amide local anesthetics is considered rare.[1] This makes amide local anesthetics a generally safe alternative for individuals with a confirmed allergy to an ester-type agent, following appropriate allergy testing.
Experimental Protocols for Investigating Immunological Cross-Reactivity
A definitive diagnosis of a local anesthetic allergy and the assessment of cross-reactivity require a systematic approach involving both in vivo and in vitro testing. The following are key experimental protocols that can be employed to investigate the immunological profile of this compound.
In Vivo Testing
1. Skin Prick Test (SPT):
-
Objective: To detect the presence of drug-specific IgE antibodies, indicating a Type I hypersensitivity.
-
Methodology:
-
A drop of the local anesthetic solution (preservative-free, undiluted) is placed on the volar surface of the forearm.
-
The epidermis is pricked through the drop using a sterile lancet.
-
Positive (histamine) and negative (saline) controls are included.
-
The site is observed for 15-20 minutes for the development of a wheal and flare reaction. A wheal diameter of 3 mm or greater than the negative control is considered a positive result.
-
2. Intradermal Test (IDT):
-
Objective: A more sensitive test to detect drug-specific IgE antibodies when SPT is negative but suspicion of a Type I allergy remains high.
-
Methodology:
-
If the SPT is negative, a small amount (0.02-0.05 mL) of a diluted, preservative-free local anesthetic solution (e.g., 1:100 or 1:10 dilution) is injected intradermally to raise a small bleb.
-
Positive and negative controls are also injected.
-
The injection site is observed for 15-20 minutes. An increase in wheal diameter of 3 mm or more compared to the initial bleb is considered positive.
-
3. Patch Test:
-
Objective: To diagnose delayed-type (Type IV) hypersensitivity reactions, such as allergic contact dermatitis.
-
Methodology:
-
The local anesthetic (e.g., in petrolatum) is applied to a small patch.
-
The patch is placed on the patient's back and left in place for 48 hours.
-
The site is read at 48 hours and again at 72 or 96 hours for signs of an eczematous reaction (erythema, infiltration, papules, vesicles).
-
In Vitro Testing
4. Lymphocyte Transformation Test (LTT):
-
Objective: To detect drug-specific T-cell sensitization in delayed hypersensitivity reactions.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood.
-
The cells are cultured in the presence of the suspected local anesthetic and a control.
-
After several days, lymphocyte proliferation is measured, typically by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or a colorimetric assay.
-
A stimulation index (ratio of proliferation with the drug to proliferation in the control culture) is calculated. A stimulation index above a certain threshold (e.g., >2 or >3) is considered positive.
-
5. Specific IgE Testing:
-
Objective: To quantify the level of drug-specific IgE antibodies in the serum.
-
Methodology:
-
A patient's serum sample is incubated with the drug of interest that has been bound to a solid phase.
-
If present, drug-specific IgE in the serum will bind to the drug.
-
A labeled anti-IgE antibody is then added, which binds to the patient's IgE.
-
The amount of bound labeled antibody is measured, which is proportional to the concentration of drug-specific IgE. While available for some drugs, the reliability and availability of specific IgE tests for local anesthetics can be limited.
-
Visualization of Key Pathways and Workflows
Caption: Type I (IgE-Mediated) Hypersensitivity Pathway.
Caption: Type IV (T-Cell Mediated) Hypersensitivity Pathway.
Caption: Experimental Workflow for Investigating this compound Hypersensitivity.
Conclusion
The immunological cross-reactivity of this compound is predicted to be high with other ester-type local anesthetics due to their shared metabolic pathway that produces the allergenic compound PABA. In contrast, cross-reactivity with amide-type local anesthetics is unlikely. For a definitive assessment in individuals with a suspected allergy, a comprehensive evaluation using a combination of in vivo and in vitro experimental protocols is essential. The methodologies and workflows outlined in this guide provide a robust framework for researchers and clinicians to investigate and manage potential immunological reactions to this compound and other local anesthetics.
References
An In Vitro Comparison of Sodium Channel Affinity: Orthocaine vs. Novocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro sodium channel affinity of two local anesthetics, Orthocaine and Novocaine (procaine). The primary mechanism of local anesthetics involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1] The affinity of these drugs for sodium channels is a key determinant of their potency and duration of action.
Quantitative Affinity Data
The affinity of a compound for sodium channels is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. The affinity of local anesthetics is state-dependent, meaning they exhibit different affinities for the resting, open, and inactivated states of the sodium channel.[3][4] Generally, the affinity is higher for the open and inactivated states.[3]
The following table summarizes the available in vitro data for Novocaine's affinity for voltage-gated sodium channels.
| Compound | Parameter | Value (µM) | Channel State | Preparation | Reference |
| Novocaine (Procaine) | IC50 | 60 | Tonic Block | Peripheral Nerve Fibers | [5] |
| Novocaine (Procaine) | IC50 | 60 - 200 | Not Specified | Not Specified | [6] |
Note: No quantitative in vitro sodium channel affinity data (e.g., IC50 or K_d values) for this compound could be identified in the reviewed literature.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics, including Novocaine, exert their effects by physically obstructing the inner pore of voltage-gated sodium channels.[1][7] This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting nerve conduction.[1] The interaction is reversible and concentration-dependent.[1]
The "modulated receptor hypothesis" is a widely accepted model that describes the state-dependent binding of local anesthetics.[4] According to this model, the affinity of the local anesthetic for its binding site is highest when the channel is in the open or inactivated state.[4] This is because the conformational changes associated with channel gating expose the binding site within the pore.[4]
References
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doc.abcam.com [doc.abcam.com]
- 7. derangedphysiology.com [derangedphysiology.com]
Comparative Guide to Analytical Methods for Orthocaine Detection in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a conventional High-Performance Liquid Chromatography (HPLC) method and a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Orthocaine (methyl 3-amino-4-hydroxybenzoate) in plasma. The information presented is essential for selecting the appropriate analytical strategy during preclinical and clinical development of therapeutics where this compound is an analyte of interest.
Methodology Comparison
The selection of an analytical method is critical for obtaining accurate pharmacokinetic and toxicokinetic data. Here, we compare an established HPLC method, adapted from a validated assay for a structurally similar compound, with a proposed novel LC--MS/MS method, which offers enhanced sensitivity and specificity.
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for both the existing HPLC method and the proposed novel LC-MS/MS method for this compound detection in plasma.
Table 1: Comparison of Analytical Method Performance
| Parameter | Existing Method: HPLC-UV | Novel Method: LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Linearity Range | 0.1 - 25 µg/mL | 0.05 - 500 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.05 ng/mL |
| Accuracy (% Bias) | < 15% | < 10% |
| Precision (%RSD) | < 15% | < 10% |
| Recovery | > 85% | > 90% |
| Sample Volume | 100 µL | 50 µL |
| Run Time | ~15 minutes | ~5 minutes |
| Specificity | Moderate | High |
Experimental Protocols
Detailed methodologies for both the existing and novel analytical methods are provided below.
Existing Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the determination of a structurally related compound, 3,4-dihydroxy methyl benzoate, in rat plasma.[1][2][3]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., a structurally similar, stable compound not present in the sample).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound.
-
Temperature: 25°C.
Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed novel method provides a highly sensitive and specific approach for the quantification of this compound in plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution will be optimized for the best separation.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
Visualizations
Experimental Workflow: Novel LC-MS/MS Method
The following diagram illustrates the key steps in the novel LC-MS/MS analytical method for this compound detection in plasma.
Caption: Workflow of the novel LC-MS/MS method.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound quantification in plasma. The choice between the conventional HPLC-UV and the novel LC-MS/MS method will depend on the specific requirements of the study, including the need for sensitivity, specificity, and sample throughput.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Orthocaine: Comprehensive Disposal Procedures for Laboratory Settings
This document provides detailed, procedural guidance for the proper disposal of Orthocaine (also known as Methyl 3-amino-4-hydroxybenzoate), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
This compound Hazard Profile and Properties
This compound is a local anesthetic agent.[1] According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant that may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[2] Therefore, it must be managed as a hazardous chemical waste. All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, impermeable gloves (e.g., nitrile), and a lab coat.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | Methyl 3-amino-4-hydroxybenzoate | [2] |
| Synonyms | This compound, Orthoform | [2] |
| CAS Number | 536-25-4 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Primary Hazards | Irritant, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation |[2] |
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the fundamental principles of laboratory chemical waste management. The primary goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[4] Key practices include minimizing waste generation, properly segregating and storing hazardous materials, using appropriate and clearly labeled containers, and coordinating with your institution's Environmental Health & Safety (EH&S) department for final disposal.[4][5][6]
Table 2: General Hazardous Waste Accumulation and Disposal Thresholds
| Parameter | Guideline | Reference |
|---|---|---|
| Satellite Accumulation Area (SAA) Max Volume | 55 gallons of hazardous waste | [4] |
| SAA Max Volume (Acutely Toxic Waste) | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| SAA Container Storage Time Limit | Up to 1 year (if partially filled and below max volume) | [7] |
| Time to Removal After Container is Full | Within 3 calendar days | [4][7] |
| Aqueous Waste pH for Drain Disposal | Must be between 5.0 and 12.5 (Not recommended for this compound) |[7][8] |
Disclaimer: Drain disposal is not a recommended method for this compound due to its hazardous properties. Always consult your institution's specific guidelines.
Step-by-Step Disposal Protocol for this compound Waste
The following step-by-step procedure outlines the process for safely disposing of various forms of this compound waste.
Step 1: Identify and Segregate this compound Waste
-
Unused or Expired this compound: Pure, unused, or expired this compound powder must be disposed of as hazardous chemical waste. Do not mix it with other waste types.
-
Grossly Contaminated Items: Items heavily contaminated with this compound, such as spatulas, weigh boats, or glassware with visible residue, must be treated as hazardous waste.
-
Trace Contaminated Items (Sharps): Needles, syringes, or scalpels contaminated with this compound should be placed immediately into a designated, puncture-resistant sharps container labeled for hazardous drug waste.[9]
-
Trace Contaminated Items (Non-Sharps): PPE (gloves, aprons), bench paper, and other disposable lab supplies with trace contamination should be collected in a dedicated hazardous waste container.
Step 2: Prepare and Label the Waste Container
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[5] The original product container can be used if it is intact.[7] Do not use food containers.[7]
-
Affix a Hazardous Waste Label: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound (Methyl 3-amino-4-hydroxybenzoate)".[4] List any other constituents if it is a mixed waste.
Step 3: Store Waste in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[4][7]
-
Ensure the SAA is inspected weekly for any signs of leakage.[7]
-
Store this compound waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[7]
Step 4: Arrange for Final Disposal
-
Monitor Container Volume: Keep track of the amount of waste in the container.
-
Request Pickup: Once the container is full or approaches the 1-year accumulation limit, contact your institution's EH&S department or licensed hazardous waste contractor to arrange for pickup and final disposal.[4][6]
-
Documentation: Maintain any required documentation for waste generation and disposal as per your institution's policies and regulatory requirements.[5]
Small Spill Cleanup Procedure
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.[3]
-
Wear PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemotherapy-rated gloves.
-
Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent further spread. Avoid dry sweeping, which can aerosolize the powder.
-
Clean the Area: Carefully scoop the absorbed material and place it into a hazardous waste container. Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials (wipes, pads, PPE) in the same hazardous waste container.[10]
-
Seal and Label: Securely seal the container and label it as "Hazardous Waste" with a description of the contents ("this compound Spill Debris").
-
Arrange for Disposal: Contact EH&S for pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. abmole.com [abmole.com]
- 2. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. henryschein.ca [henryschein.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
- 9. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 10. ph.health.mil [ph.health.mil]
Safeguarding Researchers: A Comprehensive Guide to Handling Orthocaine
I. Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Orthocaine, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from airborne powder and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the powder outside of a containment system to prevent inhalation. |
| Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe shoes. | Prevents injuries from spills and dropped objects.[2] |
II. Operational Plan for Handling this compound
A systematic approach is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
